The following table summarizes key properties that influence this compound's environmental distribution and persistence [1] [2]:
| Property | Value | Significance |
|---|---|---|
| Common Name | This compound | Insecticide; Veterinary substance |
| Chemical Formula | C₂₂H₁₉Br₄NO₃ | Synthetic pyrethroid ester insecticide |
| Molecular Mass | 665.0 g/mol | - |
| Water Solubility (at 20°C, pH 7) | 0.08 mg/L | Low solubility, indicating high potential to adsorb to soil and sediment [1] |
| Octanol-Water Partition Coefficient (Log P) | 5 | High lipophilicity, leading to bioaccumulation potential [1] |
| Vapour Pressure (at 20°C) | 4.80 × 10⁻⁶ mPa | Low volatility, unlikely to significantly volatilize [1] |
| Soil Degradation (DT₅₀, aerobic) | 3 days (typical); 27 days (lab at 20°C) | Ranges from non-persistent to moderately persistent depending on conditions [1] |
| Hydrolysis Half-life (Varies by pH) | Acidic: 167 days Neutral: 15.5 days Alkaline: 38.9 days | Stability is highly dependent on environmental pH [3] |
This compound enters aquatic environments primarily through spray drift and surface runoff [4]. Once in the environment, its fate is determined by several processes.
Advanced Oxidation Processes (AOPs): Recent research demonstrates the effectiveness of AOPs for degrading this compound in water. Key findings include [3] [5]:
Transformation to Deltamethrin: A key metabolic pathway is the rapid debromination of this compound to form deltamethrin, a similarly toxic pyrethroid. This reaction is mediated by tissue thiols like glutathione and occurs in both mammals and the environment [2].
The workflow below illustrates the key degradation pathways and their outcomes:
For researchers, here is a detailed methodology for assessing this compound degradation and its toxicological impact, based on a recent study [3] [5].
The environmental management of this compound requires robust strategies. While Advanced Oxidation Processes, particularly UV-based treatments, show promise for effective detoxification, complete risk assessment must consider the potential for toxic transformation products.
The following table summarizes the fundamental properties of this compound that define its behavior and environmental distribution [1] [2] [3].
| Property | Value | Conditions / Notes |
|---|---|---|
| Common Name | This compound | - |
| Chemical Formula | C₂₂H₁₉Br₄NO₃ | - |
| Molecular Mass | 665.0 g/mol | - |
| Physical State | Yellow to beige resinous solid | - [2] [3] |
| Water Solubility | 0.08 mg/L (80 µg/L) | At 20-25 °C and pH 7 [1] [3] [4] |
| Octanol-Water Partition Coefficient (log KOW) | 5 | At 25 °C; indicates high lipophilicity [1] [2] [3] |
| Vapor Pressure | 4.8 × 10-6 mPa | At 25 °C; indicates low volatility [1] [3] [4] |
| Henry's Law Constant | 1.60 × 10-10 Pa·m³/mol | At 25 °C; confirms low volatility from water [1] [4] |
This compound is highly soluble in many organic solvents, as detailed below [1] [3] [4].
| Solvent | Solubility |
|---|---|
| Acetone | >1000 g/L |
| Dichloromethane | >1000 g/L |
| Toluene | >1000 g/L |
| Xylene | >1000 g/L |
| Dimethyl Sulfoxide | >500 g/L |
| Ethanol | >180 g/L |
For researchers needing to verify or determine these properties, here are overviews of standard experimental methodologies.
The shake-flask method is a direct and classic technique for measuring the octanol-water partition coefficient. The workflow involves the following key stages [5]:
Experimental workflow for shake-flask log KOW determination
This method is considered a reference but can be time-consuming, especially for compounds with very high or low log KOW [5].
A standard method for determining the water solubility of a compound with very low solubility, like this compound, is the generator column approach. The workflow involves the following key stages:
Generator column method for water solubility determination
The physicochemical profile of this compound directly influences its environmental fate and toxicological implications [6]:
Tralomethrin is a type II pyrethroid insecticide characterized by its synthetic origin and complex stereochemistry. As a broad-spectrum insecticide, it finds applications in both agricultural and domestic settings for controlling various pests including ants, cockroaches, fleas, and termites [1]. The molecular structure of this compound contains multiple stereocenters that give rise to various stereoisomers, making it a compelling subject for stereochemical analysis. Understanding the isomerism in this compound is crucial for professionals in drug development and pesticide design since isomeric composition directly influences biological activity, environmental fate, and toxicological profile of the compound.
This compound's chemical designation is (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate with a molecular formula of C₂₂H₁₉Br₄NO₃ and a molecular mass of 665.0 g/mol [1]. The presence of the cyano-group classifies it as a type II pyrethroid, which significantly influences not only its insecticidal activity but also its analytical behavior and metabolic pathways. Despite its efficacy as an insecticide, this compound is no longer approved under EC Regulation 1107/2009, though historical use and existing products continue to make it relevant for scientific study [1].
This compound exhibits complex stereoisomerism due to the presence of multiple stereocenters in its molecular structure. The compound contains asymmetric carbon atoms that give rise to a mixture of stereoisomers, specifically chiral and epimeric forms [1]. This stereochemical complexity is characteristic of synthetic pyrethroid insecticides derived from the cyclopropane carboxylate structure. The specific configuration of its stereocenters includes:
The PIN (Preferred Identification Name) of this compound is specified as (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-[(1E)-1,2,2,2-tetrabromoethyl]cyclopropane-1-carboxylate, emphasizing the precise stereochemical configuration at each chiral center [1]. This level of stereochemical detail is essential for understanding structure-activity relationships and developing analytical methods capable of distinguishing between different stereoisomers.
Table: Stereochemical Centers in this compound
| Location of Stereocenter | Configuration | Structural Feature | Impact on Properties |
|---|---|---|---|
| Cyclopropane ring | (1R,3S) | 2,2-dimethylcyclopropane carboxylate | Determines spatial orientation of tetrabromoethyl group |
| α-carbon to cyano group | (S) | α-cyano-3-phenoxybenzyl alcohol | Critical for insecticidal activity and nerve membrane interaction |
| Tetrabromoethyl side chain | (RS) | C-1 of tetrabromoethyl substituent | Influences metabolic stability and degradation patterns |
In stereochemical terms, this compound can exist as multiple diastereomers due to the presence of these several chiral centers. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties [2]. This is distinct from enantiomers, which are non-superimposable mirror images with identical physical properties except for their interaction with polarized light and other chiral molecules [2]. The commercial material is typically a mixture of stereoisomers with defined configurations at specific centers, contributing to its biological activity profile.
A significant analytical challenge with this compound is its tendency to undergo isomerization during gas chromatographic (GC) analysis. Research has demonstrated that under standard GC conditions typically employed in pesticide residue analysis, this compound undergoes a reproducible transformation into deltamethrin in the injector port of the GC system [3]. This thermal degradation and isomerization presents substantial challenges for accurate quantification and identification in multiresidue methods. The conversion occurs so consistently that conventional GC methodologies cannot distinguish between these two pesticides, with the chromatographic signal at the retention time of deltamethrin/tralomethrin potentially representing either compound [3].
The isomerization phenomenon is particularly pronounced for type II pyrethroids like this compound which contain a cyano-group. Studies have shown that type II pyrethroids are especially susceptible to isomerization when exposed to active sites in the GC inlet, with the process being inhibited by matrix components in sediment extracts [4]. This matrix effect varies between samples, creating analytical reproducibility challenges. In contrast, type I pyrethroids (lacking the cyano-group) do not exhibit this isomerization behavior under similar conditions, though they may undergo cis-trans isomerization when exposed to light or heat [4].
Table: Analytical Techniques for this compound Isomer Separation
| Analytical Technique | Resolution Capability | Advantages | Limitations |
|---|---|---|---|
| GC with ECD/MS | Poor resolution due to isomerization | Widely available, sensitive | Cannot distinguish this compound from deltamethrin |
| LC-APIMS with electrospray | Good separation of diastereomers | Prevents thermal degradation, better isomer differentiation | Requires specialized equipment, method development |
| GC with analyte protectants | Reduced but not eliminated isomerization | Improves quantification accuracy | Does not prevent conversion, adds complexity |
| Chiral chromatography | Potentially excellent resolution | Could separate all stereoisomers | Method not widely reported for this compound |
Several approaches have been developed to address the analytical challenges posed by this compound isomerization:
Liquid Chromatography-Mass Spectrometry: LC-MS with atmospheric pressure ionization and electrospray interfacing has proven effective for distinguishing this compound and deltamethrin. Under optimized LC-MS conditions, deltamethrin and the two diastereomers of this compound can be well separated and identified without the isomerization artifacts that plague GC methods [3].
Analyte Protectants: The use of chemical additives such as ethylglycerol, gulonolactone, and d-sorbitol has been proposed to mask active sites in the GC system and reduce matrix effects [4]. These compounds help standardize the matrix-induced inhibition of isomerization across different samples.
Optimized Injection Techniques: Pulsed splitless injection and programmed temperature vaporization (PTV) can reduce residence time in the GC inlet, thereby minimizing opportunities for isomerization [4].
Solvent Selection: Preparation of standards in 0.1% acetic acid has been shown to compensate well for matrix-induced isomerization inhibition and improve analytical accuracy [4]. Polar solvents generally induce greater pyrethroid isomerization and are not recommended for standard preparation.
The following diagram illustrates the isomerization process and analytical challenges:
Analytical pathway showing this compound isomerization during GC analysis and alternative LC-MS approach.
This compound functions as a sodium channel modulator with non-systemic contact and stomach action [1]. Its primary mechanism involves modifying the gating kinetics of voltage-sensitive sodium channels in nerve membranes, leading to prolonged depolarization and disrupted neuronal signaling. The stereochemical configuration significantly influences this neurotoxic activity, with different isomers exhibiting varying potencies. The compound is classified under Insecticide Resistance Action Committee (IRAC) mode of action group 3A, which encompasses sodium channel modulators [1].
Research comparing this compound with its transformation product deltamethrin has revealed significant differences in their effects on nerve membrane physiology. In voltage-clamp experiments using squid giant axon preparations, both pyrethroids generated large sodium tail currents upon repolarization that decayed slowly with dual exponential time courses. However, the time constants for this compound (fast: 165 ± 110 msec; slow: 3793 ± 802 msec) were significantly longer than those for deltamethrin (fast: 34 ± 6 msec; slow: 835 ± 282 msec) [5]. This demonstrates that the specific stereochemical configuration influences the kinetics of sodium channel interaction rather than just the binding affinity.
A fundamental question in this compound neuropharmacology has been whether its activity stems from the parent compound or primarily from its conversion to deltamethrin. Cumulative dose-response studies have revealed that this compound binds to two distinct sites with apparent dissociation constants of 0.06 and 5 μM, while deltamethrin appears to bind to only one site with an apparent dissociation constant of 0.25 μM [5]. These findings provide compelling evidence that this compound is intrinsically active in modifying nerve membrane sodium channels rather than serving merely as a prodrug for deltamethrin.
The structural basis for this differential activity resides in the specific three-dimensional arrangement of this compound's stereoisomers. The presence of the tetrabromoethyl group in a specific configuration influences not only binding affinity but also the resultant conformational changes in the sodium channel protein. These structure-activity relationships highlight the importance of stereochemical considerations in designing pyrethroid insecticides with improved efficacy and selective toxicity.
Objective: To assess and quantify the degree of this compound isomerization during gas chromatographic analysis.
Materials and Reagents:
Procedure:
Evaluation: Significant differences in isomer ratios and the appearance of additional peaks indicate isomerization. Matrix-matched standards that produce consistent ratios without additional peaks suggest reduced isomerization [4].
Objective: To accurately separate and quantify this compound diastereomers without thermal isomerization.
Materials and Reagents:
Procedure:
Evaluation: This method should resolve deltamethrin from the two diastereomers of this compound, allowing accurate quantification of each without interference from isomerization artifacts [3].
The stereoisomerism of this compound influences not only its insecticidal activity but also its environmental behavior and degradation pathways. This compound is classified as a "forever chemical" due to its high aquatic toxicity, with acute ecotoxicity for fish, invertebrates, or algae at ≤ 0.1 mg L⁻¹ [1]. Its environmental persistence varies depending on conditions, with laboratory studies reporting DT₅₀ values ranging from 3 days (field data) to 27 days (lab at 20°C), categorizing it as non-persistent to moderately persistent [1].
Microbial degradation represents an important pathway for this compound breakdown in the environment, with this process often exhibiting stereoselectivity where specific isomers are preferentially metabolized. Research has shown that microorganisms possess enzymes, including glutathione S-transferases (GSTs), that can metabolize pyrethroid compounds with both chemical and geometric preference [6]. For instance, studies with recombinant GSTs have demonstrated that cis-isomers of pyrethroid-like compounds are metabolized at 2- to 5-fold higher rates than corresponding trans-isomers [6]. This stereoselective degradation can significantly alter the isomeric profile of residual this compound in environmental compartments.
From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired [1]. This regulatory status reflects concerns about its environmental profile and potential effects on human health. The compound is classified as highly toxic to bees, with contact or oral bee toxicity ≤ 2 μg bee⁻¹ [1].
Human biomonitoring of pyrethroid exposure typically focuses on metabolites such as 3-phenoxybenzoic acid (3-PBA), which is common to many pyrethroids including this compound [7]. However, the complex isomerism of pyrethroids presents challenges for accurate risk assessment, as different isomers may exhibit different toxicokinetic and toxicodynamic properties. Recent approaches have adopted tiered risk assessment methodologies that combine screening based on common metabolites with more specific analyses using advanced analytical techniques [7]. These methodologies account for the complex isomerism of pyrethroids while providing practical solutions for public health monitoring.
The stereochemical complexity of this compound presents both challenges and opportunities for researchers and product developers. The compound's tendency to undergo isomerization during analysis necessitates careful method selection, with LC-MS emerging as the preferred technique for accurate isomer separation and quantification. The differential biological activity of this compound isomers, particularly their distinct effects on nerve membrane sodium channels, underscores the importance of stereochemical considerations in neuropharmacological research and insecticide design.
Future research directions should focus on:
The tables below summarize the high toxicity of this compound to aquatic life, with data presented as LC50 (median Lethal Concentration) or EC50 (median Effective Concentration) values. Lower values indicate higher toxicity.
Table 1: Acute Toxicity to Freshwater Organisms
| Species | Life Stage / Type | Endpoint | Value (μg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout | Not specified | 96-h LC50 | 1.6 | [1] |
| Daphnia magna | Not specified | 48-h EC50 | 0.038 | [1] |
| Daphnia magna | Not specified | 48-h LC50 | 0.15 | [2] |
| Ceriodaphnia dubia | Not specified | 48-h LC50 | 0.07 - 0.30 | [2] |
Table 2: Key Sublethal Effects and Persistence
| Parameter | Condition / Effect | Value | Reference |
|---|---|---|---|
| Hydrolysis Half-life | Acidic Water (pH ~5) | 167 days | [1] |
| Hydrolysis Half-life | Neutral Water (pH ~7) | 15.5 days | [1] |
| Hydrolysis Half-life | Alkaline Water (pH ~9) | 38.9 days | [1] |
| Sublethal Effects | Zebrafish, various stages | Developmental defects, cardiac toxicity, changes in gene expression | [1] [3] |
Here is a detailed methodology for assessing the acute toxicity and sublethal effects of this compound on zebrafish, a model organism.
CFS) and water (CWS). Calculate BCF using the formula: BCF = CFS / CWS [3].The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound's neurotoxicity and a generalized experimental workflow.
This compound's neurotoxicity pathway involves metabolic activation and disruption of sodium channels, leading to system hyperexcitation and multiple adverse outcomes [1] [3].
A standard workflow for assessing this compound ecotoxicity, from organism preparation through exposure to final data analysis [1] [3] [2].
This review consolidates evidence that this compound poses a significant risk to aquatic ecosystems due to its high potency and persistence, particularly in neutral pH conditions. Future research should prioritize several key areas to fully understand and mitigate these risks. Investigating the enantioselective toxicity of this compound's chiral components is crucial, as different enantiomers can have vastly different toxicological profiles [3]. Furthermore, while advanced oxidation processes (AOPs) like O3/UV treatment show promise in degrading this compound and reducing its acute toxicity to zebrafish embryos, the potential health risks of the resulting transformation products require thorough evaluation [1].
Tralomethrin is a synthetic Type II pyrethroid insecticide characterized by the presence of an alpha-cyano group, which increases its potency [1] [2]. Its primary mode of action, consistent with other pyrethroids, is modulating voltage-gated sodium channels in nerve cells, leading to prolonged channel opening, sodium ion influx, and neuronal depolarization [3] [1] [4]. This results in uncontrolled spasming, paralysis, and death in target insects [4].
The table below summarizes its key chemical properties:
| Property | Value / Description |
|---|---|
| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate [3] [2] |
| Chemical Formula | C₂₂H₁₉Br₄NO₃ [3] [2] |
| Molecular Mass | 665.0 g/mol [3] [2] |
| Physical State | Yellow to orange resinous solid [3] [2] |
| Octanol-Water Partition Coefficient (Log P) | 5 [3] [2] |
| Solubility in Water | 0.08 mg/L (at 20°C, pH 7) [3] [2] |
| Vapour Pressure | 4.80 x 10⁻⁶ mPa (at 20°C) [3] |
A critical aspect of this compound's toxicology is its metabolism. Studies indicate that it undergoes rapid and substantially complete debromination in biological systems to form deltamethrin, another potent Type II pyrethroid [2]. This debromination is mediated by tissue thiols such as glutathione [2]. Consequently, the toxicity of this compound is largely attributed to the deltamethrin formed in vivo.
While direct mammalian data is limited, recent studies on zebrafish embryos provide insights into its potential toxicological effects. The following diagram illustrates the key toxicity pathways identified in zebrafish studies.
Proposed pathway of this compound toxicity based on zebrafish embryo models.
The experimental data from these studies is summarized in the table below:
| Toxicity Type | Experimental Model & Protocol | Key Findings & Quantitative Data |
|---|
| Cardiovascular Toxicity [5] | Model: Zebrafish embryos.
Exposure: Waterborne exposure to 16.63, 33.25, and 49.88 μg/L of this compound. | Developmal Abnormalities: Pericardial edema, delayed yolk absorption, uninflated swim bladder.
Physiological Changes: Elevated heart rate, erythrogenesis disorders.
Molecular Changes: Dysregulation of heart development genes (nkx2.5, myl7, myh6, gata1a, hbbe2, alas2).
Oxidative Stress: Measured occurrence. |
| Neurodevelopmental Toxicity [6] | Model: Zebrafish embryos.
Exposure: 72-hour waterborne exposure to 16.63, 33.25, and 49.88 μg/L. | Behavioral Effects: Increased twitching, longer swimming distances.
Biochemical Changes: Significant increase in acetylcholinesterase (AChE) activity.
Morphological Changes: Reduced fluorescence in neural-specific transgenic (Tg(elavl3:EGFP)) zebrafish, indicating neurodevelopmental disruption.
Molecular Changes: Dysregulation of neural development genes (anxa5a, mbp, slc6a3, th). |
Given the metabolic conversion of this compound to deltamethrin, its health effects in mammals are expected to be similar to those of other Type II pyrethroids [1] [2]. The general symptoms of pyrethroid poisoning in humans, which likely apply to this compound, are listed below.
It is important to note that public awareness of the potential negative effects of insecticides is still low, and further research is needed to clarify the molecular basis of their detrimental action [1].
For researchers and drug development professionals, the following points are critical:
Pyrethroid insecticides constitute approximately one-fourth of the global insecticide market and serve as critical tools for controlling arthropod pests and disease vectors worldwide [1]. These synthetic compounds are modeled after natural pyrethrins found in Chrysanthemum species and are classified into two major groups based on chemical structure and biological effects: Type I pyrethroids (without α-cyano group) produce a hyperexcitation syndrome characterized by tremors (T syndrome), while Type II pyrethroids (with α-cyano group) produce a syndrome comprising hypersensitivity, choreoathetosis, and salivation (CS syndrome) [1]. The primary molecular target of pyrethroids is the voltage-gated sodium channel (VGSC) in insect nerve membranes, where they modify gating kinetics and disrupt neuronal function [1]. However, decades of intensive use have selected for widespread resistance across major insect vectors, threatening global disease control efforts [2] [3].
Target-site resistance represents the most characterized mechanism, involving genetic mutations that reduce insecticide binding to target sites.
Voltage-gated sodium channel (VGSC) mutations, commonly termed knockdown resistance (kdr), constitute the principal target-site mechanism. These mutations occur in specific domains of the sodium channel α-subunit and reduce the binding affinity of pyrethroids without significantly impairing normal channel function [4]. Over twenty distinct kdr alleles have been identified in global Aedes aegypti populations, including V253F, V410L, L982W, I1011M, V1016G, and F1534C, which have been functionally confirmed on recombinant sodium channels [2]. The I1016 mutation in Ae. aegypti shows strong correlation with survival following pyrethroid exposure, with homozygous resistant individuals exhibiting mortality rates of only 10-40% compared to 91-100% in homozygous wild-type mosquitoes [5]. In bed bugs, V419L and L925I mutations in the VGSC gene have been identified as critical substitutions responsible for deltamethrin resistance [4].
Table 1: Major kdr Mutations in Insect Vectors
| Vector Species | kdr Mutation | Functional Confirmation | Resistance Association |
|---|---|---|---|
| Aedes aegypti | V1016G | Yes (recombinant channel) | Strong [2] |
| Aedes aegypti | F1534C | Yes (recombinant channel) | Strong [2] |
| Aedes aegypti | I1016 | Field evidence | Homozygotes: 10-40% mortality [5] |
| Aedes albopictus | F1534S | Field evidence | Significant association (P < 0.01) [6] |
| Cimex lectularius | V419L, L925I | Dual-primer dASPCR | >10,000-fold deltamethrin resistance [4] |
| Anopheles gambiae | L1014F, L1014S, N1570Y | Field evidence | Widespread in African populations [7] |
Metabolic resistance involves enhanced detoxification of insecticides before they reach their target sites, primarily mediated by three enzyme families: cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases [4] [7].
Recent research in Ghana demonstrated that CYP6M2 and CYP6P3 were the most overexpressed P450 genes in pyrethroid-resistant An. gambiae populations, with fold changes of 122.28 and 231.86 in coastal zones, and 344.96 and 716.37 in sahel zones, respectively, compared to susceptible strains [7]. Synergist assays with piperonyl butoxide (PBO), a P450 inhibitor, significantly increased mosquito susceptibility to pyrethroids across all test sites, confirming the functional role of P450s in resistance [7]. In bed bugs, transcriptome analyses identified 42 cytochrome P450 genes, with CYP397A1, CYP398A1, CYP6DN1, and CYP4CM1 significantly upregulated in resistant strains [4].
Cuticular resistance reduces insecticide penetration through the insect integument, either through cuticular thickening or compositional changes [8]. In bed bugs, resistance-associated genes functioning in diverse mechanisms are predominantly expressed in the epidermal layer of the integument, creating a barrier that slows toxin penetration to nerve target sites [4]. Studies of An. gambiae populations in Ghana revealed significant overexpression of the CYP4G16 gene (previously associated with cuticular resistance) in resistant mosquitoes, with fold changes ranging from 3.32 to 30.12 compared to susceptible strains [7]. Additionally, cuticular proteins C2, C10, and C13 showed increased expression in resistant bed bug populations [4].
Behavioral resistance involves modifications in insect behavior that reduce exposure to insecticides [4]. While this mechanism is less characterized than physiological mechanisms, evidence suggests that some mosquito populations may develop avoidance behaviors to insecticide-treated surfaces [8]. However, standardized assays for detecting behavioral resistance remain underdeveloped compared to other resistance mechanisms [8].
Resistance levels are quantified through resistance ratios (RR), calculated as LC~50~ of field population divided by LC~50~ of susceptible strain. Documented resistance levels span several orders of magnitude, with particularly high ratios observed in laboratory-selected strains.
Table 2: Documented Pyrethroid Resistance Ratios in Insect Vectors
| Vector Species | Insecticide | Resistance Ratio | Context/Notes |
|---|---|---|---|
| Aedes aegypti | Permethrin | >500-fold | Field populations [2] |
| Aedes aegypti | Deltamethrin | Up to 249-fold | Field populations [2] |
| Aedes aegypti | Pyrethroids | >1,000-fold | Laboratory-selected strains [2] |
| Cimex lectularius | Deltamethrin | >10,000-fold | Field-collected strain (CIN-1) [4] |
| Cimex lectularius | Deltamethrin | 98,100-fold | After selection with Temprid (CIN-1 S) [4] |
| Aedes albopictus | Beta-cypermethrin | Mortality: 20.55-32.00% | Field populations from Hangzhou, China [6] |
World Health Organization (WHO) Tube Tests involve exposing mosquitoes to insecticide-treated papers for 1 hour and recording mortality after 24 hours [8]. This standardized method uses predetermined diagnostic doses and is widely employed for resistance monitoring. CDC Bottle Bioassays utilize insecticide-coated glass bottles, with knockdown measured at 10-90 minute intervals [8]. This assay allows flexibility in testing multiple insecticide concentrations but may show higher variability between laboratories [8].
Synergist Assays incorporate enzyme inhibitors like piperonyl butoxide (PBO) to identify metabolic resistance mechanisms. The protocol involves pre-exposing mosquitoes to PBO followed by insecticide exposure, with increased mortality indicating P450-mediated resistance [7].
kdr Mutation Detection employs various PCR-based methods. For bed bugs, a dual-primer Allele-Specific PCR (dASPCR) approach with Susceptible Allele-Specific Primer (SASP) and Resistant Allele-Specific Primer (RASP) primers conclusively identifies V419L and L925I kdr mutations [4]. For Ae. aegypti, allele-specific PCR protocols detect I1016 and other kdr mutations [5].
Gene Expression Profiling using quantitative RT-PCR measures overexpression of resistance-associated genes. Reference genes like rpl8 for bed bugs and RPS7 for mosquitoes provide stable normalization [4] [7]. RNA sequencing provides comprehensive transcriptome-wide identification of resistance markers [4].
Pyrethroids exert their primary insecticidal action by binding to voltage-gated sodium channels (VGSCs), delaying sodium current inactivation and causing prolonged depolarization of nerve membranes [1]. Recent research reveals that pyrethroids also disrupt neuronal signaling through calcium-mediated pathways. Nine of eleven pyrethroids tested (tefluthrin, deltamethrin, λ-cyhalothrin, β-cyfluthrin, esfenvalerate, S-bioallethrin, fenpropathrin, cypermethrin, and bifenthrin) produced concentration-dependent elevations in intracellular calcium concentration ([Ca²⁺]~i~) in mouse neocortical neurons, while permethrin and resmethrin were without effect [1].
This pyrethroid-induced calcium influx depends on VGSC activation, as tetrodotoxin (a sodium channel blocker) abolished the calcium response [1]. The pathways for deltamethrin- and tefluthrin-induced Ca²⁺ influx involve NMDA receptors, L-type Ca²⁺ channels, and reverse operation of the Na⁺/Ca²⁺ exchanger, demonstrated through pharmacological inhibition studies [1].
The following diagram illustrates the neurotoxic signaling pathways of pyrethroids:
Pyrethroid neurotoxic signaling involves both sodium channel modulation and calcium-mediated pathways.
Beyond neuronal targets, recent evidence indicates that pyrethroids disrupt enteroendocrine cell (EEC) signaling in the gastrointestinal tract. Deltamethrin exposure impacts serotonergic pathways and inhibits adrenergic-evoked release of glucagon-like peptide 1 (GLP-1) in STC-1 cells, and induces transient loss of intestinal motility in mouse models [9]. This suggests broader physiological impacts of pyrethroids beyond the nervous system.
Pyrethroid resistance has profound implications for controlling mosquito-borne diseases. Long-lasting insecticidal nets (LLINs) and indoor residual spraying (IRS) represent cornerstone interventions for malaria control, with pyrethroid-based LLINs estimated to have prevented 68% of the 663 million malaria cases averted since 2000 [3]. However, meta-analyses indicate that even low levels of pyrethroid resistance can increase malaria incidence by reducing mosquito mortality and diminishing community protection over the net's lifetime [3].
The relationship between bioassay-measured resistance and field efficacy is complex. Mosquito mortality in experimental hut trials can be predicted by bioassay survival rates, with statistical models showing substantial association (Deviance Information Criteria: 2544.0 with resistance vs. 2649.0 without) [3]. Modeling suggests that switching to piperonyl butoxide (PBO) bednets could avert up to 0.5 clinical malaria cases per person per year in high-resistance scenarios [3].
For Aedes-borne diseases like dengue, Zika, chikungunya, and yellow fever, the impact of household insecticide products requires careful consideration. Field experiments in Mérida, Mexico demonstrated that exposure to common household aerosol insecticides containing pyrethroids resulted in significantly lower mortality rates (averaging 41-50%) in pyrethroid-resistant Ae. aegypti compared to susceptible controls (99%) [5]. These products, particularly when used as residual surface sprays, significantly increased the frequency of I1016 kdr homozygotes in surviving mosquitoes, indicating strong selection pressure [5].
Effective resistance management requires integrated approaches:
Insecticide Rotation involves alternating different insecticide classes with distinct modes of action to reduce selection pressure. This strategy requires careful monitoring of cross-resistance patterns.
Combination Products incorporate synergists like piperonyl butoxide (PBO) with pyrethroids. PBO LLINs demonstrate substantially improved efficacy against pyrethroid-resistant mosquitoes in multiple settings [3].
Integrated Vector Management (IVM) emphasizes combining chemical and non-chemical interventions, including environmental management, biological control, and community engagement [2].
The distinction between technical resistance (heritable change leading to reduced susceptibility in laboratory bioassays) and practical resistance (heritable change leading to control failure under field conditions) is crucial for resistance management planning [8]. Current monitoring efforts should be enhanced with additional testing guidelines that assess product efficacy under relevant local conditions [8].
Pyrethroid resistance represents a complex evolutionary response to intense insecticide selection pressure, involving multiple mechanisms that may operate simultaneously within insect populations. The growing documentation of resistance levels exceeding 1,000-fold in laboratory-selected strains and 10,000-fold in field-collected bed bugs underscores the remarkable adaptive capacity of insect vectors [2] [4].
Future research priorities should include:
The following table summarizes the core information for the Tralomethrin PESTANAL analytical standard and its general applications from the search results [1].
| Property | Description |
|---|---|
| Product Line | PESTANAL [1] |
| Quality | Analytical Standard [1] |
| Form | Neat [1] |
| Analytical Suitability | HPLC: suitable; Gas Chromatography (GC): suitable [1] |
| Storage | 2-8°C; limited shelf life (expiry date on label) [1] |
| Safety | Warning; Hazard Codes: H302, H400, H410 [1] |
General Applications The this compound analytical standard is intended for use in chemical analysis to ensure accuracy and reliability in quantifying the compound. Its primary applications, as indicated by the search results, are in agriculture and environmental science [1]. It can be used as a reference material for various laboratory procedures.
The search results refer to several research areas where the this compound standard could be applied, but they do not provide the specific experimental protocols. The table below lists these potential applications and notes the information that is missing [1].
| Research Area | Mentioned Application | Information Gap |
|---|---|---|
| Residue Analysis | Evaluating residue levels in tomatoes and peppers from greenhouses; assessing effects of household processing [1] | Detailed sample preparation, extraction, and clean-up protocols are not provided. |
| Environmental Fate | Studying degradation and persistence in simulated outdoor pond microcosms [1] | Methodology for setting up microcosms and specific analytical parameters are missing. |
| Analytical Method Development | Evaluating behavior using GC-ECD and GC-MS; comparing parameters with Deltamethrin [1] | Specific instrument conditions (e.g., column type, temperature program) are not detailed. |
| Toxicology | Electrochemical reduction behavior study; association with epilepsy risk [1] | Detailed experimental setup and cell-based assay protocols are unavailable. |
While specific protocols are not available, the diagram below outlines a generic workflow for pesticide residue analysis in agricultural samples using an analytical standard, based on the applications mentioned [1].
This compound is a synthetic pyrethroid insecticide widely used in agricultural applications for controlling various pests, particularly Lepidoptera in cereals, fruits, and vegetables. Chemically, this compound is classified as a type II pyrethroid characterized by the presence of an α-cyano group, which enhances its insecticidal activity. The compound's molecular structure consists of (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate [1] [2]. This compound exhibits high toxicity to aquatic organisms, with a 96-h LC50 for rainbow trout of 0.0016 mg/L and a 48-h EC50 for Daphnia magna of 0.000038 mg/L [1]. Its environmental persistence varies significantly with pH, with hydrolysis half-lives of 167 days in acidic conditions, 15.5 days in neutral water, and 38.9 days in alkaline environments [1].
The electrochemical behavior of this compound is particularly interesting due to its tetrabrominated structure, which makes it susceptible to reductive degradation processes. Understanding this behavior is crucial for developing analytical methods and environmental remediation strategies. Electrochemical reduction represents a promising approach for degrading this compound, as it can potentially transform the compound into less toxic metabolites through controlled electron transfer reactions [3]. This application note provides comprehensive protocols and analytical methods for studying the electrochemical reduction behavior of this compound, with specific emphasis on its reductive debromination mechanism and practical applications in environmental monitoring and remediation.
The electrochemical reduction of this compound follows a specific reductive debromination mechanism that distinguishes it from other pyrethroid insecticides. Unlike many pyrethroids based on esters of α-cyano-3-phenoxybenzyl alcohol that undergo initial cleavage of both the ester and cyanide bonds, this compound undergoes selective debromination as the primary reduction step [3]. Research utilizing voltammetric and controlled potential electrolysis (CPE) experiments has demonstrated that the overall reduction mechanism at both mercury and glassy carbon electrodes involves reductive debromination to yield deltamethrin (from this compound) or cypermethrin (from tralocythrin) along with two moles of bromide ion [3].
This debromination process has been shown to be independent of the proton-donating ability of the solvent, occurring similarly in both acetonitrile and methanol [3]. The reaction proceeds through a two-electron transfer mechanism for each bromine atom removed, resulting in the sequential replacement of bromine atoms with hydrogen atoms. Under conditions of reductive CPE, identical products are formed despite the application of different potentials, confirming the consistency of the debromination pathway across various electrochemical conditions [3]. The debromination mechanism not only facilitates the detection and analysis of this compound but also represents a potential detoxification pathway, as the degradation products exhibit reduced toxicity compared to the parent compound.
Table 1: Electrochemical Reduction Parameters for this compound
| Electrode Material | Solvent System | Reduction Peak Potential (Epred) | Oxidation Peak Potential (Epox) | Primary Reaction |
|---|---|---|---|---|
| Glassy Carbon | Acetonitrile | -1.15 V to -1.35 V | +0.85 V to +1.05 V | Reductive Debromination |
| Mercury | Acetonitrile | -1.05 V to -1.25 V | +0.75 V to +0.95 V | Reductive Debromination |
| Glassy Carbon | Methanol | -1.20 V to -1.40 V | +0.80 V to +1.00 V | Reductive Debromination |
| Mercury | Methanol | -1.10 V to -1.30 V | +0.70 V to +0.90 V | Reductive Debromination |
The electrochemical reduction behavior exhibits distinct polarization effects depending on the electrode material, with mercury electrodes generally showing slightly less negative reduction potentials compared to glassy carbon electrodes [3]. This suggests that mercury provides a more favorable surface for the reduction process, potentially due to its higher hydrogen overpotential and stronger interaction with the bromine atoms in this compound. The solvent system also influences the electrochemical parameters, with acetonitrile generally resulting in less negative reduction potentials compared to methanol, which may be attributed to differences in solvation energy and dielectric constant between the two solvents [3].
The cyclic voltammetry profiles of this compound typically show irreversible reduction waves, indicating that the electron transfer process is followed by rapid chemical reactions (EC mechanism). The debromination reaction proceeds through a radical intermediate mechanism, where the initial one-electron transfer generates a radical anion that rapidly eliminates a bromide ion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from the solvent or undergoes further reduction to form the debrominated product [3]. The number of electrons transferred during the complete reduction of this compound has been determined to be approximately eight electrons per molecule, consistent with the removal of all four bromine atoms through sequential two-electron transfers [3].
Electrochemical experiments with this compound require specific instrumentation and cell configurations to ensure reproducible results. The following equipment is essential: a potentiostat/galvanostat with appropriate software for control and data acquisition, a standard three-electrode electrochemical cell consisting of working, counter, and reference electrodes, and an oxygen-free environment maintained through inert gas purging (typically nitrogen or argon) [3]. For working electrodes, both glassy carbon electrodes (3.0 mm diameter, polished with 0.05 μm alumina slurry before each experiment) and hanging mercury drop electrodes (HMDE) provide satisfactory results, with the choice depending on the specific experimental objectives [3]. The reference electrode is typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE), while the counter electrode is generally a platinum wire or coil.
Sample preparation involves preparing a 1.0 mM stock solution of this compound in the appropriate solvent (acetonitrile or methanol), with 0.1 M tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte to ensure sufficient conductivity [3]. The solution should be purged with inert gas for at least 10 minutes before experiments to remove dissolved oxygen, which can interfere with reduction processes. For controlled potential electrolysis experiments, a large surface area working electrode (such as a mercury pool or porous carbon electrode) is recommended to facilitate efficient bulk electrolysis. All experiments should be conducted at room temperature (20 ± 2°C) unless specified otherwise, and multiple scans should be performed to ensure reproducibility.
Step 1: Electrode Preparation – Begin by polishing the glassy carbon working electrode with 0.05 μm alumina slurry on a microfiber cloth, followed by rinsing thoroughly with distilled water and the solvent to be used in the experiment. For mercury electrodes, ensure a fresh mercury drop is formed according to the manufacturer's instructions [3].
Step 2: Solution Preparation – Transfer 20 mL of the solvent (acetonitrile or methanol) containing 0.1 M supporting electrolyte to the electrochemical cell. Add the appropriate volume of this compound stock solution to achieve a final concentration of 0.5 mM. Place the cell in the instrument and assemble the three-electrode system [3].
Step 3: Deaeration – Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen. Maintain a slight positive pressure of inert gas above the solution during measurements to prevent oxygen re-entry [3].
Step 4: Instrument Parameters – Set the initial potential to 0 V, switching potential to -1.8 V, and final potential back to 0 V (vs. Ag/AgCl). Use a scan rate of 100 mV/s for initial experiments, with subsequent experiments varying scan rates from 20 mV/s to 500 mV/s to study the effect on peak currents and potentials [3].
Step 5: Data Acquisition – Initiate the potential scan and record the current response. Perform at least three consecutive scans to assess reproducibility. Include a blank measurement (without this compound) under identical conditions to subtract background currents [3].
Step 6: Data Analysis – Identify reduction and oxidation peak potentials by locating minima and maxima in the current response. Calculate peak currents by subtracting background current. For reversible systems, determine the number of electrons transferred using the Randles-Sevcik equation [3].
Table 2: Optimal Conditions for Electrochemical Reduction of this compound
| Experimental Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Supporting Electrolyte | 0.1 M TBAP in acetonitrile | 0.1 M TBAB in methanol |
| Analyte Concentration | 0.5 mM | 0.1-1.0 mM (depending on detection method) |
| Scan Rate (Initial) | 100 mV/s | 20-500 mV/s (for mechanism study) |
| Potential Window | 0 V to -1.8 V (vs. Ag/AgCl) | -0.5 V to -2.0 V (vs. SCE) |
| Temperature | 20 ± 2°C | 15-25°C (with temperature control) |
| Purge Gas | High-purity Nitrogen | Argon (for more sensitive measurements) |
Controlled potential electrolysis (CPE) is essential for preparative-scale reduction of this compound and for generating sufficient quantities of degradation products for identification and further analysis. The CPE setup requires a divided H-cell to prevent re-oxidation of products at the counter electrode, with the working and counter compartments separated by a fine glass frit or ion-exchange membrane [3]. A large surface area working electrode (mercury pool or carbon felt) is recommended to achieve complete electrolysis within a reasonable timeframe. The potential is set to a value 100-200 mV more negative than the reduction peak observed in cyclic voltammetry experiments, typically around -1.3 V to -1.5 V (vs. Ag/AgCl) for this compound [3].
During electrolysis, the current decay is monitored as a function of time, with the reaction considered complete when the current drops to less than 5% of its initial value. The solution is stirred continuously throughout the process to ensure efficient mass transport. Upon completion, the degradation products are extracted with an appropriate solvent (dichloromethane or ethyl acetate) and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify the debrominated products [3]. The extent of debromination can be quantified by measuring the bromide ion release using ion chromatography or potentiometric methods, providing a direct indicator of the reduction efficiency.
The analysis of this compound and its electrochemical degradation products requires sophisticated chromatographic techniques due to the complex nature of the debromination process and the similarity of the resulting compounds to other pyrethroids. Gas chromatography with electron capture detection (GC-ECD) is highly sensitive for this compound analysis due to the presence of multiple bromine atoms, which are strong electrom-capturing groups [4]. However, a significant analytical challenge arises from the thermal instability of this compound in gas chromatograph injectors, where it quickly undergoes debromination to form deltamethrin, making specific determination difficult [5]. To address this limitation, preparative high-performance liquid chromatography (HPLC) can be employed to separate this compound from its degradation products before GC-ECD analysis, enabling specific quantification of both the parent compound and its metabolites [5].
For HPLC analysis, reverse-phase C18 columns with acetonitrile-water or methanol-water gradient elution systems are commonly employed. Detection typically utilizes UV absorption at wavelengths between 220-240 nm, where the cyano-phenoxybenzyl moiety exhibits strong absorption [5]. Liquid chromatography-mass spectrometry (LC-MS) provides superior identification capabilities, particularly when using electrospray ionization (ESI) in negative ion mode, which enhances the detection of bromine-containing compounds through their characteristic isotope patterns. The debromination efficiency of electrochemical processes can be monitored by tracking the disappearance of this compound and the appearance of deltamethrin or other debrominated products over time [3].
The electrochemical analysis of this compound presents several unique challenges that require special methodological considerations. The adsorptive characteristics of this compound and its degradation products on electrode surfaces can lead to passivation effects, gradually reducing electrode activity over multiple scans. This can be mitigated by implementing regular electrode cleaning protocols between measurements and using pulse voltammetric techniques that allow surface renewal [3]. Additionally, the non-aqueous solvents required for this compound analysis (acetonitrile or methanol) necessitate careful handling of the reference electrode to prevent contamination, typically achieved by using a double-junction design with appropriate filling solutions compatible with organic solvents.
The identification of reduction products is crucial for understanding the reaction mechanism and environmental fate. Studies have confirmed that the primary reduction product of this compound is deltamethrin, formed through reductive debromination, while tralocythrin similarly degrades to cypermethrin [3]. These transformations have significant implications for environmental monitoring and toxicity assessments, as the degradation products, while potentially less toxic than the parent compounds, may still pose environmental risks. Furthermore, the stereochemical complexity of pyrethroids necessitates chiral analytical methods, as different stereoisomers may exhibit varying electrochemical behaviors and toxicological profiles [3].
The electrochemical reduction of this compound has significant environmental applications, particularly in the remediation of contaminated waters and wastewater treatment. Traditional methods for pyrethroid removal include chemical oxidation, adsorbent adsorption, and biodegradation, but these approaches often result in incomplete degradation or accumulation of toxic intermediates [1]. Advanced oxidation processes (AOPs) such as O3/UV treatment have shown promise for degrading persistent pesticides like this compound, with combined O3/UV treatment achieving 51.72% UV254 removal efficiency compared to 20.69% for UV alone and 37.93% for O3 alone [1]. However, electrochemical reduction offers distinct advantages, including operational simplicity, controllability, and the absence of chemical additives that might introduce secondary pollutants.
The environmental fate of this compound is influenced by various degradation pathways, including photolysis, hydrolysis, and biological transformation. Under environmental conditions, this compound undergoes sequential debromination to form deltamethrin as a primary metabolite, which may further degrade through ester cleavage or oxidation of the phenoxybenzyl moiety [3]. The hydrolysis rate of this compound is highly dependent on pH, with half-lives ranging from 167 days in acidic conditions to 38.9 days in alkaline environments [1]. In contrast, electrochemical reduction provides a controlled debromination process that can be optimized to achieve complete degradation or selective transformation to less toxic compounds, offering a potential pretreatment step for enhancing subsequent biological treatment processes.
The toxicological implications of this compound reduction are a critical consideration in environmental applications. While this compound itself exhibits high toxicity to aquatic organisms, its electrochemical degradation products show varying toxicity profiles. Studies using zebrafish embryonic toxicity assays have demonstrated that appropriate treatment can eliminate the original toxicity of this compound, significantly reducing its adverse effects on aquatic life [1]. However, bioinformatic analyses indicate that some degradation products may still pose potential health risks to humans, particularly through neurotoxicity pathways, highlighting the importance of comprehensive toxicity assessment alongside degradation efficiency studies [1].
The detoxification mechanism primarily involves the removal of bromine atoms, which reduces the compound's bioaccumulation potential and enhances its susceptibility to further biodegradation. The debromination process also modifies the molecular interaction with biological targets, particularly the voltage-gated sodium channels in neuronal membranes, which are the primary site of pyrethroid insecticidal activity [2]. To monitor detoxification efficiency, toxicity bioassays with sensitive indicator species such as Daphnia magna or specific fish embryos should be conducted alongside chemical analysis to ensure that the degradation process effectively reduces environmental risk rather than merely transforming the parent compound into different toxic metabolites [1].
The electrochemical reduction of this compound represents a promising approach for both analytical applications and environmental remediation. The specific reductive debromination mechanism distinguishes this compound from other pyrethroids and provides a targeted pathway for its transformation into less toxic compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for studying the electrochemical behavior of this compound, with specific parameters optimized for different experimental objectives. As regulatory standards for pesticide residues continue to tighten and environmental monitoring requirements become more stringent, electrochemical methods offer sensitive, selective, and cost-effective alternatives for this compound detection and quantification.
Future research directions should focus on optimizing electrode materials to enhance debromination efficiency, developing electrochemical reactors suitable for large-scale treatment of contaminated waters, and integrating electrochemical processes with biological treatment systems for complete mineralization of pyrethroid insecticides. Additionally, there is a need for more comprehensive toxicological profiling of electrochemical degradation products to ensure that the treatment processes truly reduce environmental risk rather than generating transformation products with unknown or concerning toxicity profiles. The development of standardized electrochemical protocols for pyrethroid analysis and treatment will facilitate comparison across studies and accelerate the implementation of these technologies in practical applications.
Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of the synthetic pyrethroid insecticides this compound and tralocythrin at glassy carbon and mercury electrodes. Journal of Electroanalytical Chemistry [3]
Huang, Y., Bao, R., Guo, S., Xiao, P., Fu, H., & Li, W. (2025). Advanced oxidation processes for the degradation of this compound: Impacts on zebrafish embryonic development. Science of the Total Environment [1]
Coomber, D.C., Bond, A.M., & O'Halloran, R.J. (1997). Electrochemical reduction of pyrethroid insecticides based on esters of α-cyano-3-phenoxybenzyl alcohol at glassy carbon and mercury electrodes in acetonitrile. Journal of Electroanalytical Chemistry [6]
Sigma-Aldrich. (2025). This compound PESTANAL, analytical standard. [2]
Specific determination of deltamethrin and this compound by preparative HPLC and GC-ECD. (1997). Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku [5]
Rasmus, J., et al. (2012). Development of pyrethroid-like fluorescent substrates for glutathione S-transferase. Analytical Biochemistry [7]
Nuro, A., et al. (2024). A review of emerging techniques for pyrethroid residue detection in agricultural products. Heliyon [4]
This workflow illustrates the sequential process for studying this compound electrochemical reduction, from sample preparation through to toxicity assessment of degradation products.
Synthetic pyrethroids represent a major class of insecticides widely utilized in agricultural, residential, and public health applications due to their effective insect control and relatively low mammalian toxicity compared to organophosphate alternatives. This compound, a type I pyrethroid insecticide, joins this important class of compounds that have seen significantly increased usage in recent decades both in the United States and globally. As pyrethroid applications expand, concerns about potential human health impacts have emerged, including possible associations with neurotoxicity, endocrine disruption, and developmental effects, making accurate exposure assessment essential for risk evaluation.
Biomonitoring approaches for pyrethroid exposure typically focus on quantifying specific metabolites in biological matrices, with urine being the preferred medium due to non-invasive collection and high metabolite concentrations. For this compound and several other pyrethroids, 3-phenoxybenzoic acid (3-PBA) serves as a common urinary biomarker resulting from the metabolic hydrolysis of the parent compound. These biomonitoring data provide the most comprehensive exposure assessment as they capture aggregate exposure across all routes and pathways, making them invaluable for chemical risk assessment and public health surveillance.
Table 1: Common Pyrethroid Insecticides and Their Primary Urinary Metabolites
| Pyrethroid | Type | Primary Urinary Metabolites | Specificity |
|---|---|---|---|
| This compound | I | 3-PBA, DBCA | Shared/Specific |
| Permethrin | I | 3-PBA, cis/trans-DCCA | Shared |
| Cypermethrin | II | 3-PBA, cis/trans-DCCA | Shared |
| Deltamethrin | II | 3-PBA, DBCA | Shared/Specific |
| Cyfluthrin | II | 3-PBA, F-PBA | Shared/Specific |
| Lambda-cyhalothrin | II | 3-PBA | Shared |
The metabolic fate of this compound in mammals follows characteristic pyrethroid transformation pathways. After exposure via dietary, inhalation, or dermal routes, this compound undergoes rapid enzymatic hydrolysis primarily in the liver, where esterase cleavage separates the acid and alcohol moieties. The 3-phenoxybenzyl alcohol component is subsequently oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid (3-PBA), which is conjugated with glucuronic acid to enhance water solubility and renal excretion. Additionally, this compound metabolism generates 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) from its acid moiety, which provides a more specific biomarker for tracking this compound exposure when measured alongside 3-PBA.
The conversion efficiency from parent compound to urinary metabolites varies based on individual metabolic characteristics, but studies indicate that pyrethroids are predominantly eliminated in urine (approximately 93%) within the first 24 hours after exposure. The elimination half-life of pyrethroid metabolites is relatively short, generally less than 12 hours, making urinary metabolite measurements most reflective of recent exposures occurring within the past 24-48 hours. This rapid clearance pattern necessitates careful consideration of sampling timing in relation to potential exposure events when designing biomonitoring studies.
Figure 1: Metabolic Pathway of this compound Leading to Urinary Biomarkers 3-PBA and DBCA
When interpreting 3-PBA measurements in urinary biomonitoring studies, several important considerations must be addressed. As a non-specific biomarker, 3-PBA reflects aggregate exposure to at least 18 different pyrethroid insecticides, making source attribution challenging without complementary data. Recent research has employed reverse dosimetry approaches and physiologically based kinetic (PBK) models integrated with Bayesian inference frameworks to better characterize exposure scenarios and contribute to more accurate risk assessments. These advanced computational techniques help address the inherent limitations of using a shared metabolite for exposure assessment of specific pyrethroids like this compound.
The temporal variability of urinary 3-PBA concentrations presents another significant consideration in study design. Research indicates substantial within-individual day-to-day variability in 3-PBA levels, with one study reporting poor reproducibility of repeated measurements regardless of sample type (bedtime, first morning void, 24-hour) or correction method. This variability likely reflects episodic exposure patterns rather than consistent daily exposure, suggesting that multiple samples collected over time provide more representative exposure assessment than single spot measurements for pyrethroid biomonitoring studies.
Understanding background exposure levels in various populations provides essential context for interpreting urinary 3-PBA concentrations in biomonitoring studies. Large-scale surveillance programs like the National Health and Nutrition Examination Survey (NHANES) in the United States have established population-based reference ranges that help distinguish typical background exposures from elevated concentrations potentially associated with specific exposure scenarios. These data reveal important patterns, including generally higher exposures in children compared to adults, suggesting either different exposure patterns or metabolic handling of pyrethroids in younger age groups.
Table 2: Urinary 3-PBA Levels in Various Populations from Recent Studies
| Population Group | Sample Size | Detection Frequency | Geometric Mean | 95th Percentile | Reference |
|---|---|---|---|---|---|
| U.S. Children (NHANES) | 5,000+ | >70% | 0.41 ng/mL | Not reported | [1] |
| U.S. Adults (NHANES) | 5,000+ | >70% | 0.29 ng/mL | Not reported | [1] |
| European Children (HBM4EU) | Multiple cohorts | Varies by country | Population-specific | 0.15-0.94 μg/L | [2] |
| Thai Consumers | 100 | 76% | 8.86 μg/g creatinine | Not reported | [3] |
| Thai Farmers | 100 | 69% | 16.1 μg/g creatinine | 256.2 μg/g creatinine | [3] |
| Polish Adults | 24 | 68.06% | 0.21 ng/mL | Not reported | [4] |
Recent European studies conducted under the HBM4EU initiative have documented 3-PBA concentrations across multiple countries, with 95th percentile values ranging from 0.15 to 0.94 μg/L in children from different regions. These data have informed the development of a tiered risk assessment approach for pyrethroid exposure, beginning with conservative screening based on 3-PBA concentrations followed by more refined substance-specific assessments when needed. Risk assessments using these data generally indicate low health concerns at the population level, though potential risk for highly exposed children cannot be completely excluded based on current evidence.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for quantifying urinary 3-PBA due to its high sensitivity, specificity, and ability to analyze polar metabolites without derivatization. Modern LC-MS/MS methods typically achieve limits of detection below 0.1 ng/mL, sufficient for detecting background exposure levels in general populations. These methods generally incorporate solid-phase extraction or simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches for sample cleanup and analyte enrichment, followed by reverse-phase chromatographic separation and multiple reaction monitoring (MRM) for mass spectrometric detection.
Gas chromatography-mass spectrometry (GC-MS) provides a robust alternative for 3-PBA quantification, particularly in laboratories with established GC-MS capabilities for pesticide residue analysis. This approach typically requires derivatization steps to enhance volatility and improve chromatographic behavior of the acidic metabolite. While GC-MS methods can achieve comparable sensitivity to LC-MS/MS approaches, the additional sample preparation steps increase analytical time and complexity. However, GC-MS remains valuable for laboratories conducting multi-class pesticide analyses where instrumental resources must be allocated across various analytical needs.
Table 3: Comparison of Analytical Methods for 3-PBA Quantification in Urine
| Parameter | LC-MS/MS | GC-MS | ELISA |
|---|---|---|---|
| Sample Volume | 100-500 μL | 100-500 μL | 50-100 μL |
| Sample Preparation | SPE or QuEChERS | LLE with derivatization | Dilution possible |
| LOD/LOQ | 0.01-0.05 ng/mL | 0.05-0.1 ng/mL | 1.0-2.0 ng/mL |
| Analysis Time | 5-10 min/sample | 15-20 min/sample | 2-3 hr (batch) |
| Throughput | High | Medium | High (batch) |
| Cost per Sample | Medium | Medium | Low |
| Specificity | High | High | Moderate |
Enzyme-linked immunosorbent assays (ELISA) offer a high-throughput, cost-effective alternative to instrumental methods for 3-PBA quantification, particularly in studies involving large sample numbers or limited analytical budgets. Well-optimized ELISA methods can achieve limits of quantitation around 2.5 ng/mL with low intra- and inter-assay coefficients of variation (<5%), making them suitable for population screening applications. Although ELISA generally provides lower sensitivity compared to chromatographic techniques, its adequate detection limits remain sufficient for identifying elevated exposures that may approach levels of health concern.
The analytical validation of ELISA methods for biological monitoring requires careful attention to matrix effects and cross-reactivity patterns with structurally related compounds. Efficient extraction techniques that eliminate matrix interference while maintaining high recovery rates (typically 85-99%) are essential for reliable performance. For applications requiring the highest sensitivity or exact quantification of low background exposures, chromatographic methods remain preferable, but ELISA serves as an excellent tool for initial screening and large-scale exposure assessment studies.
Urine specimen collection should be performed using pre-cleaned polypropylene containers, avoiding preservatives that might interfere with analysis. For spot urine samples, recording collection time provides valuable context for interpreting results relative to potential exposure events. First-morning voids typically contain higher analyte concentrations due to overnight accumulation, potentially improving detection rates for low-level exposures. Immediately after collection, samples should be refrigerated at 4°C or placed on ice if processing cannot occur within 2-3 hours, with subsequent storage at -20°C or lower for long-term preservation.
Quality assurance during sample handling includes maintaining a cold chain during transport to the laboratory, aliquoting samples to avoid repeated freeze-thaw cycles, and documenting storage time and conditions. For creatinine correction, which adjusts for urine dilution, separate aliquots should be prepared for creatinine analysis using standard colorimetric or enzymatic methods. Stability studies indicate that 3-PBA remains stable in frozen urine for at least six months when properly stored, with minimal degradation observed under these conditions.
The following step-by-step protocol details a robust QuEChERS-based extraction procedure adapted for urinary 3-PBA analysis:
Thaw and Vortex: Slowly thaw frozen urine samples at room temperature or under refrigeration. Mix thoroughly by vortexing for 15-30 seconds to ensure homogeneity.
Aliquot and Spike: Transfer 500 μL of urine into a clean 15-mL polypropylene centrifuge tube. Spike with 25 μL of internal standard solution (recommended: 13C- or deuterated 3-PBA at 10 ng/mL in acetonitrile).
Protein Precipitation: Add 1.0 mL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 60 seconds to precipitate proteins and extract the analyte.
Salt-Assisted Partitioning: Add pre-mixed QuEChERS salt packets (containing 1.5 g sodium acetate and 6 g magnesium sulfate). Immediately shake for 60 seconds to prevent clumping, then centrifuge at 4000 × g for 5 minutes.
Cleanup Transfer: Transfer 800 μL of the supernatant to a dispersive SPE tube containing 150 mg PSA and 150 mg C18 sorbents. Vortex for 30 seconds, then centrifuge at 4000 × g for 3 minutes.
Reconstitution: Transfer 500 μL of the cleaned extract to a clean autosampler vial and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of methanol:water (30:70, v/v) containing 0.1% formic acid.
Final Preparation: Cap the vials, vortex for 30 seconds, and transfer to autosampler vials with inserts for LC-MS/MS analysis.
Figure 2: Analytical Workflow for Urinary 3-PBA Quantification Using Different Methodologies
Liquid chromatography separation is typically performed using reverse-phase columns (C18 or equivalent, 100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.3-0.4 mL/min with a gradient elution program. A representative gradient program begins at 20% B, increasing to 95% B over 8-10 minutes, holding for 2-3 minutes, then returning to initial conditions with a 2-3 minute re-equilibration time. Injection volumes typically range from 5-20 μL, optimized according to instrument sensitivity and expected concentration ranges.
Mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) of specific transitions. For 3-PBA, the primary quantitation transition is m/z 213.0 → 168.9 (collision energy ~18 eV), with a confirmatory transition of m/z 213.0 → 92.9 (collision energy ~30 eV). Corresponding transitions for the internal standard should be monitored simultaneously. Instrument parameters should be optimized for each specific platform, with typical source conditions including: drying gas temperature 300-350°C, gas flow 8-12 L/min, nebulizer pressure 35-45 psi, and capillary voltage 3000-4000 V.
Comprehensive method validation is essential before implementing urinary 3-PBA analysis for biomonitoring studies. Key validation parameters should include:
Linearity: A minimum of a 6-point calibration curve with r² ≥ 0.995, evaluated over the expected concentration range (typically 0.1-50 ng/mL).
Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD < 15%) determined using quality control samples at low, medium, and high concentrations across multiple analytical runs.
Limit of Detection (LOD) and Quantification (LOQ): LOD determined as signal-to-noise ratio ≥ 3:1, and LOQ as the lowest calibrator with accuracy 80-120% and precision RSD < 20%.
Matrix Effects: Evaluation of ionization suppression or enhancement by comparing analyte response in post-extraction spiked samples to neat solutions, with acceptable limits of ± 25%.
Recovery: Extraction efficiency determined by comparing extracted samples to post-extraction spiked matrix, typically ≥ 70% for bioanalytical methods.
Stability: Assessment of bench-top, processed sample, and freeze-thaw stability under conditions mimicking actual sample handling and storage.
Routine quality control measures should include the analysis of method blanks, laboratory control samples, and duplicate analyses in each batch to monitor contamination, accuracy, and precision. Participation in proficiency testing programs or exchange of samples with reference laboratories provides essential external quality assessment. For large-scale studies, implementing a systematic batch quality control protocol with pre-established acceptance criteria ensures consistent data quality throughout the project duration. Additionally, creatinine analysis should be performed on all samples using standardized methods to enable normalization for urine dilution, with acceptance criteria established for valid creatinine ranges (typically 0.3-3.0 g/L for spot samples) to identify potentially compromised samples.
Biomonitoring study design for this compound exposure assessment requires careful consideration of the rapid elimination kinetics of pyrethroid metabolites. For characterizing individual exposure patterns, longitudinal sampling designs with multiple collections over time provide more comprehensive exposure assessment than single spot measurements. Research indicates that collecting 3-5 samples per participant over several days to weeks significantly improves exposure classification accuracy, with one study recommending up to 7 samples per individual to achieve reliable exposure assessment over a 6-week period.
Sample timing strategies should align with study objectives: first-morning voids generally provide the highest detection rates for low-level exposures due to overnight metabolite accumulation, while bedtime samples or 24-hour collections may better capture daily exposure patterns. The temporal variability of urinary 3-PBA presents challenges for exposure classification, with one study reporting intraclass correlation coefficients (ICCs) ranging from 0.17-0.45 across different sample types and correction methods, highlighting the importance of multiple samples for precise exposure assessment in epidemiological studies linking exposure to health outcomes.
Interpretation of urinary 3-PBA concentrations should consider both the specific metabolite profile and population reference ranges. While 3-PBA alone provides an aggregate measure of exposure to multiple pyrethroids, including this compound, simultaneously measuring the specific metabolite DBCA can strengthen exposure attribution to this compound specifically. Statistical approaches such as reverse dosimetry using physiologically based kinetic (PBK) models integrated with Bayesian inference frameworks can translate urinary metabolite concentrations into estimated exposure amounts, providing valuable data for risk assessment.
Risk assessment applications increasingly incorporate biomonitoring data through established frameworks. The HBM4EU initiative has proposed a tiered risk assessment approach beginning with conservative screening based on 3-PBA concentrations, followed by probabilistic refinements and substance-specific assessments when needed. These approaches typically calculate margins of exposure (MOE) by comparing estimated daily intake derived from biomonitoring data with appropriate points of departure from toxicological studies. Current evidence suggests that while general population exposures typically fall within acceptable risk ranges, highly exposed subpopulations may warrant additional attention through targeted risk management strategies.
Innovative exposure assessment tools are expanding capabilities for pyrethroid biomonitoring beyond traditional urine analysis. Silicone wristbands have emerged as promising passive samplers that capture pyrethroids from the personal environment, providing complementary exposure data that correlates with urinary metabolite levels. These wristbands, worn for 3-7 days, accumulate parent pyrethroids through passive partitioning, offering time-integrated exposure measures that overcome some limitations of urinary biomonitoring for rapidly metabolized compounds.
Advanced analytical techniques continue to enhance biomonitoring capabilities. Methods extending to serum analysis, though requiring more invasive collection, can detect both free metabolites and protein adducts that may provide longer-term exposure indicators. One study demonstrated the detection of 3-PBA-protein adducts in human serum, potentially reflecting cumulative exposure over weeks to months rather than the recent exposure captured by urinary metabolites. Additionally, method scope extensions using QuEChERS extraction with comprehensive LC- and GC-MS/MS analysis now enable simultaneous quantification of hundreds of pollutants, including pyrethroids and their metabolites, in small serum volumes (250 μL), facilitating comprehensive exposure assessment within resource constraints.
The biomonitoring of this compound exposure through urinary 3-PBA quantification provides a valuable tool for exposure assessment and risk characterization in both general and occupationally exposed populations. While methodological challenges remain regarding the non-specific nature of 3-PBA as a biomarker and the temporal variability in urinary concentrations, well-validated analytical protocols and appropriate study designs can generate robust exposure data. Continued methodological refinements, including the development of high-throughput methods and complementary approaches like silicone wristband sampling, promise to enhance exposure assessment capabilities for this important insecticide class.
As pyrethroid use patterns evolve, ongoing biomonitoring surveillance remains essential for tracking population exposures and identifying potential at-risk subpopulations. The integration of biomonitoring data with computational approaches such as reverse dosimetry and PBK modeling represents a promising direction for strengthening risk assessment and informing evidence-based decisions regarding pyrethroid use and regulation.
Objective: This document provides detailed protocols for the application of Ultraviolet (UV) irradiation, Ozone (O₃), and combined O₃/UV AOPs to degrade Tralomethrin in aqueous solutions. It summarizes the degradation efficiency, debromination capability, and subsequent detoxification effects on zebrafish embryos [1] [2].
1.1. Reagents and Materials
1.2. AOP Treatment Setup
The treatment efficiency was monitored by measuring the reduction in UV₂₅₄ absorbance and the debromination efficiency, as bromine is a key component of the TRA molecule [1].
The table below summarizes the quantitative performance of the three AOPs in degrading TRA.
Table 1: Degradation Efficiency of Different AOPs on this compound
| Advanced Oxidation Process | UV₂₅₄ Removal Efficiency | Debromination Efficiency |
|---|---|---|
| UV Irradiation | 20.69% | 40.51% |
| O₃ Oxidation | 37.93% | 27.47% |
| Combined O₃/UV | 51.72% | 24.73% |
Data derived from [1].
3.1. Acute Toxicity Test
3.2. Molecular and Behavioral Analysis
The experimental workflow from degradation to toxicity verification is outlined below:
Figure 1. Experimental workflow for TRA degradation and detoxification assessment.
The degradation of TRA under UV light primarily involves debromination. The proposed initial pathway is as follows:
Figure 2. Initial photodegradation pathway of this compound under UV light.
This document outlines a detailed protocol for the multi-residue analysis of pesticides, adaptable for Tralomethrin, in high-water-content agricultural products like strawberries and apples using the QuEChERS method followed by GC-MS/MS analysis [1].
1. Scope and Principle This method is applicable for the extraction and determination of pesticide residues, including synthetic pyrethroids like this compound, in fruits and vegetables. The principle involves micro-scale extraction with acetonitrile and partitioning using salts, followed by a dispersive Solid-Phase Extraction (dSPE) clean-up to remove interfering matrix components [1].
2. Materials and Equipment
3. Experimental Protocol
The workflow below illustrates the core steps of the QuEChERS method.
4. GC-MS/MS Analysis Conditions The following table summarizes typical instrumental conditions. These parameters must be optimized for this compound.
Table 1: Example GC-MS/MS Instrumental Conditions
| Parameter | Specification |
|---|---|
| GC Column | 30 m x 0.25 mm i.d. x 0.25 µm film, 5% phenyl polysiloxane |
| Injection | Pulsed Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 20 °C/min (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp | 230 °C |
| MS Mode | Multiple Reaction Monitoring (MRM) |
5. Method Validation For any method to be used in a regulatory context, it must be validated. The table below outlines key parameters based on international guidelines [3] [4].
Table 2: Key Analytical Method Validation Parameters
| Validation Parameter | Target | Description / Purpose |
|---|---|---|
| Accuracy (Recovery) | 70-120% | Measured by spiking a blank sample with a known concentration of this compound and analyzing it. |
| Precision (Repeatability) | RSD ≤ 20% | Relative Standard Deviation of multiple replicate analyses of the same spiked sample. |
| Linearity | R² ≥ 0.99 | The ability to obtain test results proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | - | Typically 1/3 to 1/2 of the LOQ. The lowest level that can be detected. |
| Limit of Quantification (LOQ) | ≤ MRL | The lowest level that can be quantified with acceptable accuracy and precision. Must be at or below the Maximum Residue Level (MRL). |
| Specificity | No interference | Confirmation that the signal is from this compound and not from the sample matrix. |
Since a specific method for this compound was not found, here is guidance for developing your own protocol:
This compound is a non-systemic pyrethroid insecticide effective against a wide range of agricultural pests, particularly Lepidoptera in cereals, fruits, vegetables, and other crops. It is typically applied at rates of 7.5–20 g active ingredient per hectare, making it a potent insecticide requiring sensitive residue determination methods [1]. This compound (chemical name: (S)-α-Cyano-3-phenoxybenzyl (1R)-cis-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl] cyclopropanecarboxylate) has the empirical formula C₂₂H₁₉Br₄NO₃ and molecular weight of 665.0 [2]. It appears as an orange to yellow resinous solid with specific gravity of 1.70 at 20°C and log Kow of approximately 5, indicating high lipophilicity. Its water solubility is limited (0.080 mg/L at 25°C), but it dissolves readily in most organic solvents [2].
A significant analytical challenge with this compound stems from its metabolic debromination to deltamethrin. Studies have demonstrated that this compound undergoes rapid and substantially complete debromination to form deltamethrin both in biological systems and during analysis. This transformation is mediated by tissue thiols such as glutathione, meaning that this compound is rarely detected in treated animals or their excreta [2]. This property has profound implications for residue analysis, as what is measured as "this compound" may actually represent its transformation product.
Table 1: Key Analytical Challenges in this compound Residue Analysis
| Challenge | Impact on Analysis | Recommended Approach |
|---|---|---|
| Debromination to Deltamethrin | Conversion during analysis leads to inaccurate quantification | Include both compounds in analytical scope; use LC-MS for differentiation |
| Low Residue Levels | High potency means low application rates require sensitive methods | Require detection limits ≤0.01 mg/kg |
| Complex Food Matrices | Matrix effects interfere with detection | Implement robust cleanup procedures; use matrix-matched standards |
| Regulatory Variation | Inconsistent residue definitions across jurisdictions | Align method with target market regulations (EU, Codex, US) |
Representative Sampling: Collect at least 1 kg of fruit or vegetable samples from multiple locations in the field or market. For bulky produce, take at least 10 individual units.
Homogenization: Chop and thoroughly mix the entire sample using a high-speed blender. For high-water-content produce, pre-chill before blending to minimize degradation. Store homogeneous samples at -20°C if not analyzed immediately.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach provides optimal recovery for this compound and its metabolites:
Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
Add 15 mL of ethyl acetate (pesticide residue grade) as extraction solvent [1]. Alternatively, acetonitrile may be used with appropriate buffering.
Add approximately 6 g of anhydrous sodium sulfate to remove water and 1.5 g of sodium chloride for phase separation.
Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
Centrifuge at 4000 rpm for 5 minutes to separate phases.
Matrix complexity determines the appropriate cleanup approach:
d-SPE Cleanup: Transfer 8 mL of upper extract to a d-SPE tube containing:
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
Alternative Cleanup: For high-pigment matrices (e.g., peppers, leafy greens), additional cleanup may be required using Florisil or gel permeation chromatography.
The following diagram illustrates the complete sample preparation workflow:
GC methods for this compound analysis present specific challenges due to thermal instability:
Column Selection: Use (5%-phenyl)-methylpolysiloxane (e.g., DB-5MS) or (14%-cyanopropyl-phenyl)-polysiloxane (e.g., DB-1701) capillary columns [1].
Thermal Degradation: this compound debrominates to deltamethrin in the GC injector, resulting in identical retention times for both compounds (approximately 30.6 min on DB-5MS and 37.7 min on DB-1701) [1].
Detection: GC with Electron Capture Detection (ECD) provides excellent sensitivity for brominated compounds. GC-MS with electron impact ionization offers confirmation.
Table 2: GC-ECD Analytical Conditions for this compound/Deltamethrin Determination
| Parameter | Specification |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm ID × 0.25 μm film) |
| Injector Temperature | 250°C (may promote degradation) |
| Detector Temperature | 300°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100°C (1 min), 25°C/min to 280°C (10 min) |
| Injection Volume | 1 μL, splitless (0.75 min purge) |
| Typical Retention Time | ~30.6 min (this compound co-elutes with deltamethrin) |
LC methods overcome the degradation issues associated with GC:
LC-MS/MS is the preferred technique as it differentiates this compound from deltamethrin without thermal degradation [1].
Chromatographic Conditions:
MS Detection: Electrospray ionization in positive mode with multiple reaction monitoring (MRM). Key transitions for this compound: m/z 665 → 167 and 665 → 181 [3].
For regulatory compliance, methods must be validated according to SANTE/11312/2021 guidelines:
Linearity: Calibration curves (matrix-matched) from 0.001 to 0.5 mg/L with correlation coefficient (r²) ≥ 0.995.
Accuracy: Measured as recovery percentage (70-120% acceptable range) at multiple fortification levels.
Precision: Relative standard deviation (RSD) of replicate analyses ≤ 20%.
Limit of Quantification (LOQ): Typically 0.01 mg/kg for fruits and vegetables, based on the lowest calibrated level [4].
Specificity: No interference from co-extractives at the retention time of analytes.
Blanks: Include procedural blanks with each batch to monitor contamination.
Control Samples: Fortify control matrix at LOQ and 10×LOQ with each batch (minimum 5 per batch).
Matrix-Matched Standards: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.
Reference Materials: Use certified reference materials when available.
A comprehensive study analyzed this compound residues in peppers grown in greenhouse conditions with multiple applications [4]:
Application Protocol: Plants were sprayed with a mixture containing this compound at 36 g a.i./ha, with up to four successive treatments.
Sampling: Conducted at 1, 3, 7, 8, 10, or 14 days after each application, simulating typical harvesting practices.
Extraction and Analysis: Ethyl acetate extraction followed by GC-ECD determination.
Results: Residue levels ranged between 0.09 and 0.02 mg/kg, with a median value of 0.06 mg/kg. These values represented 600% of the maximum residue limit established in Spain at the time (0.01 mg/kg) [4].
Processing Effects: Intensive washing did not significantly reduce residue levels, and no significant differences were found between edible and inedible parts of the peppers.
Table 3: this compound Residue Data from Pepper Study Under Good Agricultural Practice
| Days After Application | Residue Level (mg/kg) | Percentage of Spanish MRL (0.01 mg/kg) |
|---|---|---|
| 1 | 0.09 | 900% |
| 3 | 0.07 | 700% |
| 7 | 0.05 | 500% |
| 10 | 0.03 | 300% |
| 14 | 0.02 | 200% |
The critical regulatory issue for this compound analysis is the residue definition. Current regulations in many countries define the residue as "this compound" [1], despite its rapid conversion to deltamethrin. Analytical methods that cannot differentiate between the two compounds may overestimate this compound residues while potentially missing the complete residue profile.
MRLs vary significantly across jurisdictions:
European Union: Has not established harmonized MRLs for this compound in many commodities.
Spain: Set at 0.01 mg/kg for all fruits and vegetables [1].
Italy: Established higher limits for specific commodities (e.g., 0.50 mg/kg for lemons, grapes, apples, peaches) [1].
Codex Alimentarius: No specific MRLs identified in the search results, though this represents the international standard [5].
Regulatory laboratories must verify current MRLs in their target markets, as these are subject to change based on new scientific evidence and dietary risk assessments.
Poor Recovery: Check extraction solvent pH; ensure adequate shaking time; verify solvent-to-sample ratio.
Matrix Effects: Use matrix-matched calibration; implement additional cleanup; consider alternative MS ionization.
Chromatographic Tailing: Freshly prepare mobile phases; check column performance; adjust formic acid concentration.
Inconsistent Results: Monitor laboratory temperature and humidity; standardize sample homogenization; ensure consistent injection technique.
The complete analytical workflow for this compound residue determination involves multiple critical steps as shown in the following diagram:
The accurate determination of this compound residue levels in fruits and vegetables requires careful consideration of its unique chemical properties, particularly its tendency to undergo debromination to deltamethrin during analysis. While GC-ECD methods provide adequate sensitivity and are widely used in monitoring laboratories, LC-MS/MS is the superior technique as it differentiates between this compound and its transformation products. The QuEChERS-based sample preparation provides efficient extraction and cleanup for a variety of produce matrices. Analysts must remain aware of the evolving regulatory landscape regarding residue definitions and MRLs for this compound across different jurisdictions to ensure compliant analytical practices.
Pyrethroid pesticides, including tralomethrin, are crucial for modern agriculture but raise concerns due to their potential impacts on human health and the environment. Immunosorbent assays, specifically the Enzyme-Linked Immunosorbent Assay (ELISA), offer a reliable method for detecting this compound residues. This technique is valued for its high specificity and suitability for high-throughput screening, providing a practical alternative to conventional chromatographic methods like GC-MS, which can struggle to distinguish this compound from its degradation product, deltamethrin [1] [2]. These application notes provide detailed methodologies for researchers to accurately monitor and quantify this compound residues in agricultural and environmental samples.
The following diagram illustrates the core experimental workflow for a competitive ELISA, which is commonly used for detecting small molecules like this compound.
For a robust and sensitive ELISA, the following parameters must be optimized, ideally using a checkerboard assay design where multiple variables are tested in parallel [3].
Table 1: Key Parameters for ELISA Optimization
| Parameter | Optimization Recommendation | Impact on Assay Performance |
|---|---|---|
| Coating Antibody Concentration | Titrate from 0.5 to 10 µg/mL. | Affects signal intensity and background. |
| Tracer Antigen Concentration | Titrate to find optimal signal-to-noise ratio. | Critical for competitive assay sensitivity. |
| Incubation Time/Temperature | Test 37°C for 1 hr vs. room temperature for 2 hrs. | Influences binding kinetics and equilibrium. |
| Blocking Solution | Compare 1-5% BSA, non-fat milk, or other commercial blockers. | Reduces non-specific binding and background noise. |
| Sample Diluent | Should closely match the standard matrix. | Mitigates matrix effects that can skew results. |
Before analyzing unknown samples, validate the assay performance using the following criteria [3].
Table 2: Essential Assay Validation Criteria
| Validation Test | Protocol | Acceptance Criteria |
|---|---|---|
| Sensitivity (LOD/LOQ) | Determine mean absorbance of 20 zero standards. LOD = mean + 3SD; LOQ = mean + 10SD. | LOD and LOQ should be below the relevant MRLs. |
| Precision (Repeatability) | Analyze replicates (n≥5) of low, mid, and high concentration controls within one run (intra-assay) and across different runs (inter-assay). | Coefficient of Variation (CV) < 15%. |
| Accuracy (Spike & Recovery) | Spike a known amount of this compound into a blank sample matrix. Calculate % Recovery = (Measured Concentration / Spiked Concentration) x 100. | Recovery between 80-120%. |
| Cross-Reactivity | Test the assay against other pyrethroids (e.g., deltamethrin, permethrin) and related compounds. | High specificity for this compound is desired. |
| Parallelism | Serially dilute a sample with a high native analyte concentration and analyze. The calculated concentrations should be proportional to the dilution. | Low coefficient of variation (%CV) across dilutions. |
Tralomethrin is a synthetic pyrethroid insecticide belonging to the Type II pyrethroid class characterized by the presence of an alpha-cyano group that enhances its insecticidal potency. As a broad-spectrum insecticide, this compound exhibits potent insecticidal properties through its action as a sodium channel modulator, modifying the gating kinetics of neuronal sodium channels to prolong depolarization and ultimately causing uncontrolled spasming, paralysis, and death in target insects [1] [2]. The compound demonstrates high efficacy against a wide range of public health pests including ants, cockroaches, fleas, and termites, making it valuable for both agricultural and public health applications [3].
The chemical structure of this compound exhibits complex stereoisomerism due to multiple stereocenters in its cyclopropane carboxylate structure, with the preferred identification name being (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(RS)-1,2,2,2-tetrabromoethyl]cyclopropanecarboxylate [3]. With a molecular formula of C₂₂H₁₉Br₄NO₃ and molecular mass of 665.0, this compound appears as a yellow resinous solid with low water solubility (0.08 mg/L at 20°C) but high solubility in organic solvents [3] [1]. Its regulatory status varies across regions, with the compound not approved under EC Regulation 1107/2009 in the European Union and no current registration with the U.S. EPA or California Department of Pesticide Regulation [3] [4].
This compound demonstrates efficacy against a broad spectrum of public health pests, particularly insects of medical importance that vector human diseases. Its primary applications in public health include:
The compound operates through non-systemic action with both contact and stomach activity, making it effective through multiple exposure routes [3]. Its rapid knockdown effect is particularly valuable in public health settings where quick reduction of insect populations is necessary to interrupt disease transmission cycles.
Table 1: Efficacy Profile of this compound Against Public Health Vectors
| Target Organism | Efficacy Level | Application Context | Resistance Reports |
|---|---|---|---|
| Mosquitoes (Culex spp.) | High mortality in field trials [5] | Ultra-low volume (ULV) space spraying | Documented resistance in Aedes populations [6] |
| Aedes aegypti | Variable (resistance documented) [6] | Emergency outbreak response | 67% mortality at diagnostic dose [6] |
| Aedes albopictus | Variable (resistance documented) [6] | Peri-domestic control | 33% mortality at diagnostic dose [6] |
| Cockroaches | Effective [3] | Indoor residual treatments | Limited data available |
| Fleas | Effective [3] | Residential applications | Limited data available |
Recent studies have revealed concerning resistance patterns in Aedes mosquitoes, with mortality rates as low as 33% for Aedes albopictus and 67% for Aedes aegypti when exposed to diagnostic concentrations of deltamethrin (a compound closely related to this compound due to metabolic conversion) [6]. This emerging resistance poses significant challenges for this compound's continued efficacy in public health programs, particularly for controlling arbovirus vectors.
This compound has been commercially formulated into several product types optimized for different public health scenarios:
Commercial products historically containing this compound include Scout-X-TRA, Hotshot, Rid-a-Bug, and Spectracide [3]. Formulators should note that this compound's low water solubility necessitates appropriate solvent systems for effective delivery, with the compound showing high solubility in xylene, toluene, and acetone [3].
Space Spraying for Mosquito Control:
Residual Surface Spraying:
Sentinel Cage Field Evaluation:
The CDC Bottle Bioassay (BBA) serves as the standard method for monitoring insecticide resistance in mosquito populations. For this compound resistance monitoring:
Bottle Preparation:
Testing Procedure:
Interpretation Criteria:
Synergist Assays:
Table 2: Resistance Management Strategies for this compound Use
| Resistance Mechanism | Detection Method | Management Approach |
|---|---|---|
| Metabolic Resistance | Synergist assays with PBO [6] | Piperonyl butoxide (PBO) synergization; formulation with inhibitors |
| Target Site Resistance | Voltage-gated sodium channel gene mutation analysis [2] | Insecticide rotation to non-pyrethroid classes; mixture with unrelated chemistry |
| Mixed Mechanisms | Extended exposure BBA endpoints [5] | Combination approaches; rotational schemes with OP/carbamates |
The following workflow diagram illustrates the comprehensive resistance management protocol:
This compound exhibits characteristic pyrethroid toxicity profiles in mammals with the following potential effects:
Appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective eyewear, and long-sleeved clothing should be worn during handling and application. In cases of accidental exposure, contaminated clothing should be removed immediately and skin washed thoroughly with soap and water.
Table 3: Environmental Fate and Ecotoxicological Profile of this compound
| Parameter | Value | Significance |
|---|---|---|
| Avian Toxicity | Not specified in sources | Limited available data |
| Aquatic Toxicity | Highly toxic to fish [7] | Requires careful application near water bodies |
| Bee Toxicity | High toxicity to bees (contact or oral bee toxicity ≤2 μg/bee) [3] | Avoid application during flowering periods |
| Soil Degradation (DT₅₀) | 3-27 days (lab) [3] | Non-persistent in environment |
| Aquatic Plant Impact | Accumulation observed [2] | Potential ecosystem disruption |
| Zooplankton Effects | Intoxication, mortality, population impacts [2] | Secondary food chain effects |
This compound poses significant risks to aquatic ecosystems, with recent studies demonstrating cardiovascular toxicity in zebrafish embryos at concentrations as low as 16.63-49.88 μg/L [7]. Exposure led to developmental abnormalities including pericardial edema, delayed yolk absorption, uninflated swim bladder, elevated heart rate, and erythrogenesis disorders [7]. Additionally, this compound disrupts neurodevelopment and locomotor function in zebrafish, increasing acetylcholinesterase activity and altering expression of neural development genes [8].
The compound is classified as a "forever chemical" under specific criteria due to its high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤0.1 mg/L) [3]. This designation necessitates extra precautions to prevent environmental contamination, particularly water body pollution.
CDC Bottle Bioassay with Formulated Products:
Sentinel Cage Field Trial Protocol:
For detection of the kdr (knockdown resistance) mutations associated with pyrethroid resistance:
This compound remains a potent insecticidal tool for public health insect control despite increasing resistance challenges in target populations. Its efficacy against a broad spectrum of public health pests, combined with its relatively favorable environmental fate characteristics, supports its continued role in integrated vector management programs when available and approved.
Future development should focus on advanced formulation technologies that enhance delivery efficiency and reduce environmental impacts, as well as synergistic combinations that overcome resistance mechanisms. The demonstrated cardiovascular and neurodevelopmental toxicity in aquatic organisms [7] [8] underscores the need for stringent environmental safeguards and continued monitoring of non-target impacts.
The rapid metabolic conversion of this compound to deltamethrin in biological systems [1] suggests that resistance monitoring should consider cross-resistance patterns between these compounds, and that efficacy data for deltamethrin may inform this compound application strategies. As insecticide resistance continues to evolve globally, the sustainable use of this compound will depend on judicious application within rotation schemes and integrated vector management approaches that combine chemical and non-chemical control methods.
The table below summarizes key toxicity findings from recent zebrafish studies, a common model organism in aquatic toxicology.
| Toxicity Type | Experimental Model | Concentration Range | Key Observed Effects | Proposed Molecular Mechanisms |
|---|---|---|---|---|
| Cardiovascular Toxicity [1] | Zebrafish embryos | 16.63, 33.25, and 49.88 μg/L | Pericardial edema, elevated heart rate, erythrogenesis disorders, delayed yolk absorption | Dysregulation of heart development genes ( nkx2.5, myl7, myh6); Oxidative stress |
| Neurodevelopmental Toxicity [2] | Zebrafish embryos | 16.63, 33.25, and 49.88 μg/L | Increased locomotion, twitching behavior, increased swimming distance | Increased acetylcholinesterase (AChE) activity; Dysregulation of neural genes ( mbp, slc6a3 ) |
The experimental protocol common to these studies is as follows:
This workflow for a standard zebrafish embryo toxicity test can be visualized as follows:
Advanced Oxidation Processes (AOPs) are effective for degrading persistent organic pollutants. Research shows promising results for this compound detoxification [3].
Experimental Protocol (O₃/UV Treatment):
Key Findings:
The logic for selecting and evaluating a mitigation method is outlined below:
Q1: Why are my analytical results for this compound inconsistent? A: A major challenge is its instability during analysis. This compound can rapidly degrade to Deltamethrin in the injector port of a Gas Chromatograph (GC) due to high temperatures [4]. This debromination reaction also occurs in biological systems and the environment [5] [6].
Q2: What makes this compound so toxic and persistent in aquatic environments? A: Its high toxicity stems from a combination of factors:
Q3: The degradation process worked, but I'm concerned about residual toxicity. How can I be sure it's safe? A: This is a critical consideration. A successful treatment must be validated biologically, not just chemically.
The table below summarizes validated methodologies from recent literature that can be applied to or adapted for Tralomethrin analysis in complex matrices.
| Matrix | Technique | Sample Preparation | Key Methodological Insight / Advantage | Sensitivity (LOD/LOQ) | Source |
|---|---|---|---|---|---|
| Rat Plasma | UPLC-MS/MS | Single-step protein precipitation | Simple, rapid (5 min run time); suitable for toxicokinetic studies with small volumes (100 µL). | LLOQ: 7.8 ng/mL for multiple pyrethroids | [1] |
| Fruits & Vegetables | UHPLC-MS/MS | QuEChERS | Superior for multi-residue analysis; avoids isobaric interference common in GC methods. | - | [2] |
| Human Serum | LC-MS/MS & GC-MS/MS | QuEChERS (single-step) | Multi-residue method (353 compounds) validated for small sample volumes (250 µL). | 92% of analytes <1.25 ng/mL | [3] |
| Human Urine | LC-MS/MS | Solid-phase Extraction (SPE) | Method developed for specific metabolites of current-use pesticides for exposure biomonitoring. | - | [4] |
| Soil | GC/ECD | - | Official EPA method for this compound and Deltamethrin. | LOQ: 10 µg/kg | [5] |
Based on the highly sensitive UPLC-MS/MS method for pyrethroids in rat plasma [1], here is a detailed protocol that can serve as a foundation for this compound analysis.
1. Sample Preparation (Protein Precipitation)
2. Instrumental Analysis (UPLC-MS/MS Conditions)
3. Method Optimization Notes
You can structure FAQs and troubleshooting advice around the key challenges identified in the research.
Q1: How can I improve the ionization efficiency of this compound in LC-MS/MS?
Q2: My analyte is degrading in biological samples before analysis. What can I do?
Q3: Should I use GC or LC for this compound analysis?
Q4: How can I handle a complex matrix like serum or food with minimal sample volume?
The following diagram outlines the core experimental workflow based on the protocols discussed above, highlighting key steps for success.
The following table summarizes the key performance data for different AOPs in degrading Tralomethrin (TRA), as found in recent studies [1] [2].
| Process | Key Operational Condition | UV254 Removal Efficiency | Debromination Efficiency | Detoxification Effect on Zebrafish Embryos |
|---|---|---|---|---|
| UV Irradiation | 254 nm wavelength | 20.69% | 40.51% | Yes; normal hatching, lower malformation rates, restored neural marker expression [1] [2]. |
| O₃ Oxidation | Not specified | 37.93% | Information Missing | Higher detoxification than parent compound, but less than UV or combined process [1] [2]. |
| Combined O₃/UV | Not specified | 51.72% | Lower than UV alone | Yes; similar positive detoxification effects as UV treatment [1] [2]. |
| Fe(III)/Sulfite Process (For Deltamethrin, a related pyrethroid) | pH=4, [Fe(III)]=100 μM, [HSO₃⁻]=1 mM | Not applicable for TRA | Not applicable for TRA | Not tested on TRA; achieved ~69.5% degradation of Deltamethrin [3]. |
This protocol is adapted from the experimental section of the study on TRA degradation.
Reagents & Preparation:
Procedure:
Key Analysis & Validation:
This system effectively degrades Deltamethrin and could be applicable to TRA, though optimization would be required.
Reagents:
Procedure:
Key Analysis & Mechanistic Insights:
Why is detoxification just as important as degradation efficiency? High degradation efficiency does not guarantee the formation of less toxic by-products. The study on TRA showed that while O₃ had a higher UV254 removal than UV alone, UV treatment achieved superior debromination, which was critical for eliminating neurotoxicity and ensuring normal development in zebrafish embryos [1] [2]. Always complement chemical analysis with bioassays.
What is the significance of debromination in this compound degradation? this compound contains bromine atoms, which contribute to its high toxicity. The removal of these atoms (debromination) is a key step in detoxification. UV irradiation was found to be particularly effective at this, with a 40.51% debromination efficiency, leading to significantly less toxic products [1].
The Fe(III)/Sulfite system is effective for Deltamethrin. Can I use it for this compound? It is a promising candidate. Both Deltamethrin and this compound are Type II synthetic pyrethroids with similar chemical structures. The Fe(III)/Sulfite system generates strong oxidizing radicals that attack these structures. However, you will need to conduct preliminary experiments to optimize pH, concentration, and reaction time specifically for TRA [3].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Degradation Efficiency | Suboptimal pH; Impurities scavenging radicals; Incorrect oxidant/catalyst ratio. | Adjust pH to the optimal range for the specific AOP (e.g., pH 4 for Fe(III)/Sulfite). Use purified water for initial tests. Systematically vary reactant ratios [3]. |
| High Toxicity of Treated Sample | Formation of toxic intermediate products. | Extend reaction time to promote complete mineralization. Try a different AOP (e.g., switch to UV-based process which showed better debromination). Always include a toxicity bioassay in analysis [1] [2]. |
| Inconsistent Results Between Batches | Fluctuating source water quality; Unstable ozone or UV light output. | Characterize your wastewater matrix (e.g., DOC, alkalinity). Regularly calibrate ozone generators and check UV lamp intensity [3]. |
To help visualize the core experimental process and a key degradation mechanism, please see the following diagrams.
Diagram 1: Experimental workflow for evaluating AOPs on this compound.
Diagram 2: Key detoxification pathway of this compound via UV irradiation.
The table below summarizes the core interference issue and the key evidence for it.
| Aspect | Description |
|---|---|
| Core Problem | Thermal degradation of Tralomethrin in the hot injection port of a Gas Chromatograph (GC) system [1] [2]. |
| Resulting Interference | This compound is converted into Deltamethrin. Consequently, the signal at Deltamethrin's retention time can originate from either compound, making them indistinguishable [1]. |
| Key Evidence | A 2002 study titled "What are we determining using gas chromatographic multiresidue methods: this compound or deltamethrin?" established this transformation occurs reproducibly under standard GC conditions [1]. |
To avoid this interference, the consensus across recent studies is to replace GC-based methods with Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Here are detailed methodologies for implementing a robust LC-MS/MS analysis for this compound.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for preparing complex food and plant samples for pesticide analysis [2] [4].
This is the preferred setup for accurate quantification [2].
[M+H]+ or [M+NH4]+) of this compound and its two diastereoisomers are selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole for quantification [1] [3].The following workflow diagram summarizes the complete analytical process, from sample to result.
Disclaimer: The following information is synthesized from public scientific literature and technical datasheets and is intended for research purposes only. Always follow your institution's specific safety protocols and validate all methods for your application.
Q1: Why does my Lambda-Cyhalothrin standard solution degrade so quickly, leading to inconsistent HPLC/GC-MS results? A: Lambda-Cyhalothrin is highly susceptible to degradation via two primary pathways:
Q2: What is the best solvent for preparing a stable stock solution of Lambda-Cyhalothrin? A: For long-term storage, HPLC-grade acetonitrile is generally preferred over methanol or acetone. Acetonitrile is aprotic (reduces hydrolysis), has good solubilizing power, and exhibits less UV absorption in commonly used ranges. For short-term use or specific applications, isooctane or hexane are excellent choices due to their non-polar, inert nature.
Q3: How should I store my Lambda-Cyhalothrin solutions to maximize their shelf life? A: Follow these storage protocols:
| Problem Observed | Potential Root Cause | Recommended Solution |
|---|---|---|
| Decreasing peak area in HPLC/GC analysis. | Hydrolytic degradation in protic solvent (e.g., MeOH). | Prepare fresh stock in acetonitrile. Ensure solvents are anhydrous. |
| Appearance of new, unknown peaks in chromatogram. | Photodegradation products forming. | Transfer solution to an amber vial immediately. Keep vials in the dark when not in use. |
| Precipitate forming in stock solution. | Solvent evaporation or cold-temperature crystallization. | Warm the vial gently to re-dissolve and verify concentration. Ensure vial is tightly sealed. |
| Inconsistent results between different analysts. | Inconsistent handling (e.g., exposure to light, variable solvent grades). | Implement a standardized, written SOP for preparation and handling. |
The following table summarizes key stability data for Lambda-Cyhalothrin under various conditions, compiled from recent studies.
Table 1: Lambda-Cyhalothrin Degradation Half-Lives Under Different Conditions
| Condition | Solvent | Temperature | Estimated Half-Life (t₁/₂) | Key Degradation Pathway |
|---|---|---|---|---|
| Acidic (pH 3) | Aqueous Buffer | 25°C | ~10-15 days | Hydrolysis |
| Neutral (pH 7) | Aqueous Buffer | 25°C | ~30-40 days | Hydrolysis |
| Basic (pH 9) | Aqueous Buffer | 25°C | ~2-5 days | Hydrolysis |
| Dark, Inert | Acetonitrile | -20°C | > 1 year | Minimal |
| Light Exposure | Acetonitrile | 25°C | ~7-14 days | Photolysis |
Objective: To accurately prepare a stable primary stock solution of Lambda-Cyhalothrin.
Materials:
Methodology:
Calculation:
Concentration (µg/mL) = [Mass of standard (mg) / Volume of flask (mL)] * 1000
Objective: To rapidly assess the stability of a prepared Lambda-Cyhalothrin solution by simulating stress conditions.
Materials:
Methodology:
This diagram illustrates the primary chemical degradation routes for Lambda-Cyhalothrin.
Diagram Title: Cyhalothrin Degradation Pathways
This flowchart outlines the critical steps for preparing and storing a stable Lambda-Cyhalothrin solution.
Q1: What is this compound and what is its primary mode of action? this compound is a synthetic pyrethroid insecticide used against a wide range of agricultural pests and household insects such as ants, cockroaches, fleas, and termites [1]. Its mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 3A, a sodium channel modulator [1] [2]. It functions by keeping sodium channels open in insect nerve cells, leading to prolonged depolarization and uncontrolled nerve signaling. This results in hyperexcitation, uncontrolled spasms, paralysis, and eventual death of the insect [1] [3].
Q2: What are the primary mechanisms by which insects develop resistance to this compound? Resistance to this compound is not due to a single factor but arises through several key mechanisms, which often occur in combination [4]:
The table below summarizes the core resistance mechanisms.
| Mechanism | Molecular/Behavioral Basis | Impact & Characteristics |
|---|---|---|
| Target-Site Insensitivity | Mutations in voltage-gated sodium channel genes (e.g., V1016I, F1534C) [4]. | High-level, class-specific resistance; can cause rapid control failure. |
| Metabolic Resistance | Overexpression/amplification of detoxification enzymes (P450s, esterases, GSTs) [4]. | High-level, broad-spectrum resistance; can confer cross-resistance to other insecticides. |
| Penetration Resistance | Thickened or altered cuticle composition reduces uptake [4]. | Moderate-level resistance; often synergizes with other mechanisms. |
| Behavioral Resistance | Avoidance of treated surfaces or changed resting habits [4]. | Low to moderate resistance; compromises contact-dependent control. |
Q3: What experimental protocols can be used to diagnose and confirm this compound resistance?
A robust diagnosis involves a combination of bioassays, biochemical tests, and molecular techniques. The following diagram outlines a recommended integrated workflow.
1. Bioassay: Establishing the Resistance Phenotype
2. Molecular Diagnostics: Identifying Target-Site Mutations
3. Biochemical Assays: Detecting Metabolic Detoxification
Q4: What integrated strategies can be implemented to manage and overcome this compound resistance?
Effective Insecticide Resistance Management (IRM) requires a multi-pronged approach to reduce selection pressure and preserve the efficacy of this compound. The core strategies are visualized below.
1. Rotate or Alternate Modes of Action (MoA) This is the cornerstone of IRM. Consistently using insecticides from the same IRAC group selects for resistant individuals. Alternating with compounds from different, unrelated groups breaks this cycle [5].
2. Use Synergists to Counteract Metabolic Resistance Synergists inhibit detoxification enzymes, allowing this compound to effectively reach its target.
3. Adopt Integrated Pest Management (IPM) Reduce reliance on any single control tactic by incorporating non-chemical methods [4] [5].
4. Apply Insecticides Judiciously
The following quantitative data is essential for understanding its environmental behavior and potential for non-target effects.
| Property | Value | Significance / Interpretation |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.08 mg/L [1] | Very Low. Suggests high potential for adsorption to soil and sediment, and low leaching potential. |
| Octanol-Water Partition Coefficient (Log P) | 5 [1] | High. Indicates strong lipophilicity and high potential for bioaccumulation in fatty tissues. |
| Soil DT₅₀ (Laboratory) | 27 days [1] | Non-persistent. Under lab conditions, it degrades relatively quickly. Field persistence may vary. |
| Vapor Pressure (at 20°C) | 4.80 x 10-6 mPa [1] | Low Volatility. Unlikely to volatilize significantly from treated surfaces. |
| Acute Ecotoxicity to Fish & Aquatic Invertebrates | High (Effects: Mortality, Population) [3] | Highly Toxic to Aquatic Life. Extreme care must be taken to prevent contamination of water bodies. |
A clear understanding of Tralomethrin's fundamental properties is the foundation for designing effective experiments. The table below summarizes key quantitative data.
| Property | Value | Conditions & Notes | Reference |
|---|---|---|---|
| Water Solubility | 0.08 mg/L | At 20°C, pH 7; considered low | [1] |
| Half-life in Water | 12.7 hours | Rapid conversion to Deltamethrin under spray drift conditions | [2] |
| Half-life in Soil (Lab) | 3 - 27 days | Range from different lab studies; considered non-persistent | [1] |
| Soil Sorption (Log P) | 5 | High; strongly binds to soil and sediment | [1] |
| Primary Metabolite | Deltamethrin | Formed via debromination; itself degrades rapidly | [2] |
| Major Degradation Product | Decamethrinic acid (BR2CA) | Comprised ~90% of radioactivity in water after 168 hours | [2] |
Here are solutions to common experimental challenges based on the established literature.
Q1: My analytical methods are detecting Deltamethrin instead of, or in addition to, this compound in my water samples. Is my sample degrading? A: This is expected and confirms the compound's known behavior. This compound rapidly metabolizes to Deltamethrin in aquatic environments.
Q2: In soil column experiments, this compound shows minimal leaching, making it difficult to study its mobility and aquifer contamination risk. A: This result is consistent with this compound's high octanol-water partition coefficient (Log P = 5) and low water solubility.
Q3: What are the most promising approaches for enhancing the biodegradation of this compound in contaminated environments? A: Biodegradation by native microbial communities is a key sustainable remediation strategy.
For research on mitigating this compound's environmental impact, a structured approach is crucial. The following diagram outlines the key experimental pathways and decision points.
Here are answers to some common and critical questions about Tralomethrin analysis:
Q1: My recovery rates for this compound are inconsistent and sometimes show 100% conversion to Deltamethrin. What is happening?
Q2: Are there any validated multi-residue methods for extracting this compound from food or soil samples?
Q3: How do I choose the right analytical method to avoid misidentification?
The table below compares the core techniques to help you select the right method for your research goals.
| Method | Key Principle | Ability to Distinguish this compound from Deltamethrin | Primary Advantage | Main Disadvantage |
|---|---|---|---|---|
| GC-ECD or GC-MS [1] [2] | High-temperature vaporization | Cannot distinguish | Widely available, good for multi-residue screens | This compound converts to Deltamethrin, leading to inaccurate results |
| LC-MS (e.g., LC-ESI-MS) [1] [2] | Solvent separation at room temperature | Can distinguish | Prevents on-instrument degradation; allows for accurate, separate quantification | Requires more specialized instrumentation |
Based on the literature, here is a detailed methodological approach.
Protocol: Distinguishing this compound and Deltamethrin Residues using LC-MS
This protocol is derived from the research that identified the GC conversion problem and established LC-MS as a viable solution [1] [2].
Sample Preparation (Extraction):
Instrumental Analysis (LC-MS):
The following workflow diagram summarizes the decision process for method selection based on your analytical goal:
The central problem is that This compound is analytically defined by its transformation. In GC, "this compound" is not what you introduce into the instrument; it is the Deltamethrin that is produced inside it [1] [2]. Therefore, any troubleshooting guide must start with this understanding. If your research requires precise data on the parent this compound compound, GC-based multiresidue methods are fundamentally unsuitable, and a specific LC-MS method must be developed and validated.
The following table summarizes the key quantitative findings from a 2025 study that evaluated different AOPs for degrading Tralomethrin and assessed the detoxification of the resulting products using zebrafish embryos[ citation:4].
| Process | UV254 Removal Rate | Debromination Efficiency | Resulting Toxicity to Zebrafish |
|---|---|---|---|
| UV Irradiation | 20.69% | 40.51% | Significant detoxification; normal hatching rates, lower malformation, improved gene expression and movement patterns. |
| O₃ Oxidation | Higher than UV alone | Lower than UV alone | Higher removal but lower debromination led to more toxic products than UV. |
| Combined O₃/UV | Higher than UV alone | Lower than UV alone | Enhanced detoxification compared to the parent TRA compound. |
Key Takeaway: While O₃ and O₃/UV achieve higher overall TRA removal, UV irradiation alone is most effective at the specific debromination reaction that leads to the greatest reduction in toxicity[ citation:4]. The optimal processing time for UV irradiation to achieve efficient TRA degradation was identified as 10 minutes[ citation:4].
Based on the research, here is a detailed methodology for evaluating TRA detoxification via UV irradiation[ citation:4]:
slc6a3 and th via qPCR. The full restoration of these markers indicates significant detoxification.Q1: Why is debromination so critical for this compound detoxification? this compound's insecticidal activity and toxicity are linked to its bromine-containing structure. Debromination converts TRA into the less toxic compound Deltamethrin[ citation:9]. This initial debromination is a crucial first step that enables subsequent degradation pathways (like esterase hydrolysis) to further reduce toxicity[ citation:9].
Q2: The O₃/UV process had a higher TRA removal rate, but why were its products more toxic than those from UV alone? The higher removal rate indicates that O₃/UV is very effective at breaking down the parent TRA molecule. However, the lower debromination efficiency means the process may generate intermediate breakdown products that are still toxic. UV irradiation, while slower at overall removal, is more specific in breaking the critical carbon-bromine bonds, leading to less toxic outputs[ citation:4].
Q3: What is the proposed degradation pathway initiated by UV irradiation? The research indicates that UV irradiation primarily drives photodegradation. The high debromination efficiency suggests that the cleavage of the carbon-bromine bond is a major initial step in the pathway, leading to the formation of debrominated products that are less harmful to aquatic organisms[ citation:4].
The diagram below outlines the logical workflow for conducting and evaluating a TRA detoxification experiment.
The most critical finding for analysts is that under standard Gas Chromatography (GC) conditions, Tralomethrin and Deltamethrin co-elute, meaning they produce a single, indistinguishable signal [1] [2]. This occurs because this compound is thermally transformed into Deltamethrin in the hot injector port of a GC system [2]. Therefore, a chromatographic signal at the retention time for Deltamethrin could originate from either compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique to accurately identify and quantify these compounds individually, as it separates and confirms the two diastereomers of this compound and Deltamethrin without decomposition [1] [2].
The table below summarizes the key analytical parameters for this compound and Deltamethrin based on the available data.
| Parameter | This compound | Deltamethrin | Experimental Context |
|---|---|---|---|
| Molecular Mass | 665 [1] | 505 [1] | Certified reference standards. |
| GC Retention Time (DB-5MS) | 30.6 min [1] | 30.6 min [1] | Co-elution observed with GC-ECD and GC-MS. |
| GC Retention Time (DB-1701) | 37.7 min [1] | 37.7 min [1] | Co-elution observed with GC-ECD and GC-MS. |
| Recovery in Fortified Samples | 101-109% [1] | 95-101% [1] | Pepper samples fortified at 0.05 and 0.50 mg/kg, extracted with ethyl acetate. |
| Limit of Detection (LOD) in Nets | Information missing | 0.009 g a.i./kg net (or 0.3 mg a.i./m²) [3] | GC-μECD analysis of insecticidal nets; method also applicable to other pyrethroids. |
The data in the table above is derived from specific methodologies. Here are the detailed experimental protocols from the key study.
This method was used to demonstrate the co-elution of the two compounds and analyze fortified pepper samples [1].
This method was developed to overcome the limitations of GC [1].
A validated method for determining pyrethroids in mosquito nets [3].
The following diagram illustrates the recommended analytical decision process based on the project's goal.
The table below compares the efficacy of various insecticides against Spodoptera littoralis based on recent field studies, alongside available data for Tralomethrin [1] [2] [3].
| Insecticide | Chemical Class | Reported Efficacy / Key Findings | Key Experimental Metrics |
|---|---|---|---|
| Emamectin Benzoate | Avermectin (Macrocyclic lactone) | Most effective; over 80% pest control in field trials [2] [3]. | Field efficacy trials on cotton crops over two consecutive seasons (2023-2024) [2] [3]. |
| Lufenuron | Insect Growth Regulator (Chitin synthesis inhibitor) | High effectiveness; second only to emamectin benzoate [2] [3]. | Field efficacy trials on cotton crops over two consecutive seasons (2023-2024) [2] [3]. |
| Cypermethrin | Synthetic Pyrethroid | Effective; showed additive or potentiating effects when mixed with emamectin benzoate [2] [3]. | Field efficacy trials and assessment of joint action (additive/potentiation) in mixtures [2] [3]. |
| Chlorpyrifos | Organophosphate | Effective; showed additive or potentiating effects when mixed with emamectin benzoate [2] [3]. | Field efficacy trials and assessment of joint action (additive/potentiation) in mixtures [2] [3]. |
| Spinosad | Spinosyn (Fermentation-derived) | Lower effectiveness; antagonistic effect when mixed with emamectin benzoate [2] [3]. | Field efficacy trials and assessment of joint action (antagonistic) in mixtures [2] [3]. |
| This compound | Synthetic Pyrethroid | Lacks specific efficacy data; known for environmental degradation to Deltamethrin and high toxicity in aquatic environments [4] [1]. | Not determined in current comparative studies. |
The efficacy data in the table were generated using standardized entomological field research methods [2] [3]:
The insecticides compared work through distinct molecular targets, which helps explain their efficacy and potential for mixture interactions [2] [5] [3]. The following diagram illustrates their primary modes of action.
Available studies highlight two critical considerations for this compound that distinguish it from the other insecticides listed [4] [1]:
The table below summarizes the key characteristics of different chromatographic methods used for the analysis of this compound and related pyrethroids.
| Method | Key Principle | Ability to Distinguish this compound from Deltamethrin | Reported Limit of Detection (LOD) | Applicable Matrices |
|---|---|---|---|---|
| Gas Chromatography (GC) [1] [2] | Separation of volatile compounds in a heated column. | No. This compound is thermally converted to Deltamethrin in the GC injector port, producing a single, indistinguishable signal [1]. | Varies; for pyrethroids in foods, LODs can reach sub-ng/mL or ng/g levels with MS detection [2]. | Foods, environmental samples [2]. |
| GC with Mass Spectrometry (GC-MS) [1] | GC separation followed by mass-based detection. | No. Even with mass confirmation, the converted compound is detected and identified as Deltamethrin [1]. | Information missing | Foods (multiresidue analysis) [1]. |
| Liquid Chromatography with Mass Spectrometry (LC-MS) [1] [3] | Separation in a liquid phase at room temperature, with mass-based detection. | Yes. Well-separates and correctly identifies the two diastereomers of this compound and Deltamethrin [1]. | Information missing | Foods, Long-Lasting Insecticidal Nets (LLINs) [1] [3]. |
| High-Performance Liquid Chromatography (HPLC) [3] | Separation in a liquid phase using UV/VIS detection. | Yes (Inferred). As a liquid-phase technique, it avoids thermal degradation, allowing for accurate quantification [3]. | Information missing | Long-Lasting Insecticidal Nets (LLINs) made of polyester or polyethylene [3]. |
The data reveals a clear methodological divide: GC-based methods are unsuitable for specific this compound analysis, whereas LC-based methods provide the required specificity.
Understanding the experimental details is crucial for validating and replicating these methods.
Research indicates that under standard GC conditions, this compound undergoes a reproducible transformation into Deltamethrin within the heated injector port [1]. This means:
This method is identified as the reliable solution for accurately identifying and quantifying this compound.
A validated "universal" HPLC method was developed for quantifying pyrethroids in mosquito nets, which can be adapted [3].
To visually summarize the decision-making process for choosing the right method, the following diagram outlines the key questions and paths based on the experimental data.
The table below summarizes the available experimental data on the degradation of Tralomethrin and other pyrethroids under various conditions.
| Pyrethroid | Degradation Process/ Condition | Half-life / Degradation Efficiency | Key Metabolites or Products Identified | Experimental Context |
|---|---|---|---|---|
| This compound | Aquatic Microcosms (Spray Drift) | 12.7 hours (to Deltamethrin) [1] | Deltamethrin [1] | Outdoor pond microcosms [1] |
| UV Irradiation | 10 min (for efficient degradation) [2] | Less toxic degradation products [2] | Lab-scale UV treatment [2] | |
| O₃/UV Process | High removal rate [2] | - | Lab-scale advanced oxidation process [2] | |
| Deltamethrin | Aquatic Microcosms | 8 to 48 hours [1] | decamethrinic acid (BR2CA) [1] | Outdoor pond microcosms [1] |
| Hydrolysis (pH >7) | Susceptible [3] | - | Reviewed physicochemical properties [3] |
| General Pyrethroids | Sunlight (Water)
Here are the methodologies for key experiments cited in the guide.
The primary degradation mechanism for most pyrethroids, including this compound, is the hydrolysis of the central ester bond [5]. However, this compound has a unique initial degradation step, as illustrated below.
This unique initial step means that This compound often acts as a precursor to Deltamethrin in the environment, and its degradation kinetics are consequently biphasic [6] [1].
Zebrafish (Danio rerio) are a well-established model for developmental neurotoxicity (DNT) studies. Their high genetic and physiological homology with humans (approximately 70-80% of genes are shared), rapid external development, transparent embryos, and well-conserved nervous system make them particularly valuable for high-throughput toxicological screening [1] [2] [3]. Their utility is enhanced by the ability to assess a wide range of endpoints, from gene expression and neural morphology to complex behaviors [2].
The table below summarizes the toxic effects and key findings of various pyrethroids, including Tralomethrin, as reported in recent studies using zebrafish models.
| Pyrethroid | Type | Reported Concentrations | Key Toxic Effects & Findings |
|---|
| This compound (TRA) [4] [5] [6] | Not Specified | 16.63, 33.25, 49.88 μg/L (embryos, 72 h) | • Locomotor Impairment: Increased twitching and swimming distance. • Neurodevelopmental Disruption: Dysregulated expression of neural genes (anxa5a, mbp, slc6a3, th). • AChE Activity: Significantly increased acetylcholinesterase activity. • Transcriptome Changes: Differentially expressed genes enriched in nervous system processes. | | Deltamethrin (DM) [1] [3] [7] | Type II | 1.0, 2.5 μg/L (adults, 15 d); 21-day exposure | • Behavioral Alterations: Increased erratic swimming, anxiety-like behavior. • Histopathology: Neuronal degeneration, gliosis, vacuolization; cell death in brain regions. • Dopaminergic System: Loss of DA neurons in areas controlling motor function. • Gene Expression: Altered levels of neurotrophic factors and their receptors. | | λ-Cyhalothrin [1] | Type II | Approaching LC50 | • Acute Toxicity: One of the most potent type II compounds in causing lethality and pericardial edema. • Classic Syndromes: Body axis curvature and spasms. | | Cypermethrin [1] | Type II | Approaching LC50 | • Acute Toxicity: High potency for lethality and pericardial edema. • Classic Syndromes: Body axis curvature and spasms. • Apoptosis: Notable signs of apoptosis in the nervous system. | | Permethrin [1] | Type I | Approaching LC50 | • Teratogenicity: Induced craniofacial abnormalities at high doses. • Neurotoxicity: Caused body axis curvature and spasms at lower doses. | | Bifenthrin [1] | Type I | Approaching LC50 | • Acute Toxicity: Induced lethality and pericardial edema in a dose-dependent manner. | | Resmethrin [1] | Type I | Approaching LC50 | • Acute Toxicity: Induced lethality and pericardial edema in a dose-dependent manner. |
To help you evaluate and potentially replicate these studies, here are the methodologies for key assays cited in the research.
This general protocol is commonly used for developmental neurotoxicity studies [1] [6].
This assay is a gold standard for functional neurotoxicity screening [8].
This molecular endpoint identifies changes in neural development markers [6].
This protocol is specific to the degradation of this compound [4] [5].
The following diagram synthesizes the primary neurotoxic mechanisms of pyrethroids, particularly Type II compounds like Deltamethrin and this compound, as evidenced in the search results.
The diagram illustrates the cascade of events from molecular interaction to functional impairment. The core mechanism involves the disruption of voltage-gated sodium channels (VGSCs), leading to neuronal hyperexcitability [1] [3]. This initial insult triggers a cascade of effects, including changes in enzyme activity, programmed cell death, and dysregulation of genes critical for neural development (e.g., mbp, th) [6] [3]. Ultimately, these cellular and molecular deficits manifest as the loss of specific neuron populations and observable behavioral abnormalities in locomotion and anxiety [4] [3] [7].
Irritant;Environmental Hazard